molecular formula C9H9Cl2FO2 B14028529 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Cat. No.: B14028529
M. Wt: 239.07 g/mol
InChI Key: FAECEXQTKXJBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H9Cl2FO2 and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Cl2FO2

Molecular Weight

239.07 g/mol

IUPAC Name

2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H9Cl2FO2/c1-14-7-3-5(2-6(12)4-7)8(13)9(10)11/h2-4,8-9,13H,1H3

InChI Key

FAECEXQTKXJBPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C(Cl)Cl)O)F

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Abstract This technical guide provides a comprehensive analysis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol , a specialized halogenated intermediate used in the synthesis of pharmaceuticals and agrochemicals. It details the compound's physicochemical profile, synthetic pathways, and reactivity patterns, specifically focusing on its role as a precursor for functionalized heterocycles and G-protein coupled receptor (GPCR) modulators.

Introduction: Identity and Significance

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is a dichloromethyl carbinol characterized by a 1,3,5-substituted aromatic ring. It serves as a critical "masked" electrophile in organic synthesis. The dichloromethyl group (


) adjacent to the hydroxyl functionality provides a unique reactivity landscape, enabling transformations into 

-chloroaldehydes, amino acids, and heterocyclic scaffolds (e.g., oxazoles, isoxazolines).

The specific 3-fluoro-5-methoxy substitution pattern is pharmacologically privileged, often employed to modulate lipophilicity and metabolic stability in drug candidates targeting kinases and GPCRs (e.g., GPR6 modulators).

Chemical Identity
PropertyDetail
IUPAC Name 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol
Molecular Formula

Molecular Weight 239.07 g/mol
Key Functional Groups Secondary Alcohol, Gem-dichloro, Aryl Fluoride, Aryl Ether
CAS Number (Provisional/Analogous) Referenced as intermediate from 3-fluoro-5-methoxybenzaldehyde [1]

Physicochemical Profile

Understanding the physical properties is essential for optimizing reaction conditions and purification protocols.

PropertyValue / CharacteristicImplication for Synthesis
Physical State Viscous Oil or Low-melting SolidHandling requires precise weighing; may require gentle heating for transfer.
Solubility Soluble in DCM, THF, EtOAc, MeOH. Insoluble in water.Compatible with standard organic reaction media; aqueous workup is effective.
Acidity (pKa) ~12.5 (Estimated)The electron-withdrawing

and aryl-F groups increase acidity relative to benzyl alcohol (~15).
Lipophilicity (LogP) ~2.8 - 3.2 (Predicted)Moderate lipophilicity; amenable to silica gel chromatography.
Stability Sensitive to strong bases (epoxide formation/rearrangement).Store under inert atmosphere; avoid prolonged exposure to basic media unless reacting.

Synthesis: The Dichloromethylation Protocol

The most robust synthesis involves the nucleophilic addition of the dichloromethyl anion to 3-fluoro-5-methoxybenzaldehyde . This reaction requires cryogenic conditions to stabilize the lithiated species.

Reagents and Mechanism[5]
  • Precursor: 3-Fluoro-5-methoxybenzaldehyde (Commercially available).[1]

  • Reagent: Dichloromethane (DCM) serves as both solvent and reactant source.

  • Base: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).

  • Mechanism: Deprotonation of DCM generates the nucleophilic dichloromethyllithium (

    
    ), which attacks the carbonyl carbon.
    
Step-by-Step Experimental Protocol
  • Preparation of LDA: In a flame-dried flask under Argon, dissolve diisopropylamine (1.2 equiv) in anhydrous THF. Cool to -78°C and add

    
    -BuLi (1.2 equiv) dropwise. Stir for 30 min.
    
  • Generation of Nucleophile: Add anhydrous DCM (1.5 equiv) dropwise to the LDA solution at -78°C. Critical: Maintain temperature below -70°C to prevent carbene decomposition (formation of

    
    ). Stir for 20 min.
    
  • Addition: Add a solution of 3-fluoro-5-methoxybenzaldehyde (1.0 equiv) in THF dropwise.

  • Reaction: Stir at -78°C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Quench with saturated aqueous

    
     at -78°C, then allow to warm to room temperature.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Chemical Reactivity and Transformations[5][6][7][8]

The versatility of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol lies in its ability to undergo diverse transformations driven by the gem-dichloro group.

Base-Promoted Rearrangement (Darzens-Type)

Treatment with alkoxides (e.g.,


) induces deprotonation of the hydroxyl group, followed by intramolecular displacement of a chloride ion.
  • Pathway A: Formation of a transient 1-chloroepoxide , which rearranges to an

    
    -chloroaldehyde  or 
    
    
    
    -chloroketone
    .
  • Pathway B: In the presence of amines, this intermediate can form

    
    -amino amides  (Jocic-type reaction) [2].
    
Oxidation to Ketone

Oxidation (e.g., Dess-Martin Periodinane or Swern) yields 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone . This ketone is a potent electrophile for heterocycle synthesis (e.g., thiazoles via Hantzsch synthesis).

Reductive Dechlorination

Reduction with radical initiators (


/AIBN) or catalytic hydrogenation removes the chlorine atoms, yielding the corresponding 1-arylethanol  or ethylbenzene  derivative, useful for modifying the lipophilic tail of drug candidates.

Visualization: Synthesis and Reactivity Pathways[5]

ChemicalPathways Aldehyde 3-Fluoro-5-methoxy- benzaldehyde Target 2,2-Dichloro-1-(3-fluoro- 5-methoxyphenyl)ethanol Aldehyde->Target DCM, LDA, -78°C (Nucleophilic Addition) Ketone 2,2-Dichloro-1-aryl- ethanone Target->Ketone Dess-Martin (Oxidation) Epoxide 1-Chloro-epoxide (Transient) Target->Epoxide KOtBu (Base) AminoAmide alpha-Amino Amide (Jocic Product) Epoxide->AminoAmide Amine (R-NH2) ChloroAld alpha-Chloroaldehyde Epoxide->ChloroAld Rearrangement

Caption: Synthetic pathway from aldehyde precursor and downstream reactivity toward oxidation and base-mediated rearrangement.

Applications in Drug Discovery

This intermediate is particularly relevant for the synthesis of:

  • GPR6 Modulators: The 3-fluoro-5-methoxy phenyl ring is a validated scaffold in patent literature for GPR6 antagonists, used to treat CNS disorders [3].

  • Isoxazoline Insecticides: Analogous dichloromethyl intermediates are precursors to isoxazoline rings found in veterinary ectoparasiticides.

  • Bioisosteres: The gem-dichloro group can serve as a metabolic blocker or be converted into a difluoromethyl group (using fluoride sources), acting as a lipophilic hydrogen bond donor mimic.

Safety and Handling

  • Hazards: The compound is likely an irritant to eyes and skin. The synthesis involves Dichloromethane (potential carcinogen) and LDA (pyrophoric/corrosive).

  • Storage: Store at 2-8°C under Argon. Hygroscopic.

  • Disposal: Halogenated organic waste streams.

References

  • PubChem. "3-Fluoro-5-methoxyphenol and derivatives." National Library of Medicine. Available at: [Link]

  • Shablykina, O. V., et al. "Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines."[2] Russian Journal of General Chemistry, 2021.[2] Available at: [Link]

  • Google Patents. "WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6.

Sources

Molecular structure and physicochemical data of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. This halogenated aromatic alcohol is of interest to researchers in medicinal chemistry and materials science due to its potential as a synthetic intermediate and the unique properties conferred by its substituted phenyl ring. This document outlines detailed protocols for its preparation and characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies are presented with a focus on experimental rationale and self-validating quality control, intended for an audience of researchers, scientists, and professionals in drug development.

Introduction

Halogenated organic compounds are a cornerstone of modern chemical research, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of halogen atoms, particularly chlorine and fluorine, into organic molecules can profoundly influence their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is a molecule that combines a dichlorinated aliphatic chain with a fluoro- and methoxy-substituted phenyl group, presenting a unique scaffold for further chemical elaboration. This guide serves as a technical resource for the synthesis and characterization of this compound, providing a foundation for its potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol consists of a central ethanol backbone. The C1 carbon is attached to a 3-fluoro-5-methoxyphenyl group and a hydroxyl group, while the C2 carbon is substituted with two chlorine atoms.

Molecular Structure Diagram

Caption: Molecular structure of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol.

Physicochemical Data

The following table summarizes the calculated and estimated physicochemical properties of the target molecule. These values are derived from computational models and data from structurally similar compounds.

PropertyValueSource
Molecular Formula C₉H₉Cl₂FO₂Calculated
Molecular Weight 239.07 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred from analogs[1]
Melting Point Not available-
Boiling Point Not available-
LogP 2.5 - 3.5 (estimated)Inferred from analogs[2][3]
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.Inferred from general properties of similar compounds

Synthesis Protocol

The synthesis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol can be achieved via the reduction of the corresponding ketone, 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone. This method is a common and effective way to produce secondary alcohols.[4]

Synthesis Workflow

A 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone B Dissolution in Methanol A->B C Cooling to 0°C B->C D Addition of Sodium Borohydride C->D E Reaction Quenching D->E F Solvent Removal E->F G Aqueous Workup & Extraction F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology

Materials:

  • 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone in anhydrous methanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Reduction: Slowly add 1.1 equivalents of sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 5°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly add deionized water to quench the excess sodium borohydride. Then, add 1 M HCl dropwise until the solution is neutral to slightly acidic.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol as a purified solid or oil. Confirm the structure and purity using the analytical methods described below.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. Halogenated organic compounds can be effectively analyzed using a combination of spectroscopic techniques.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the title compound, both ¹H and ¹³C NMR are crucial.

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons: Expect complex multiplets in the range of δ 6.5-7.5 ppm. The fluorine atom will cause additional splitting (J-coupling).

  • Methine Proton (-CH(OH)-): A doublet or doublet of doublets around δ 5.0-5.5 ppm, coupled to the dichloromethyl proton and potentially the hydroxyl proton.

  • Dichloromethyl Proton (-CHCl₂): A doublet around δ 6.0-6.5 ppm, coupled to the methine proton.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range, typically δ 2.0-4.0 ppm, and is exchangeable with D₂O.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.[7]

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons: Signals in the range of δ 100-165 ppm. The carbons bonded to fluorine and the methoxy group will show characteristic shifts and C-F coupling.

  • Methine Carbon (-CH(OH)-): A signal around δ 70-80 ppm.

  • Dichloromethyl Carbon (-CHCl₂): A signal around δ 75-85 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorptions (KBr or neat):

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Sharp peaks in the 2850-3100 cm⁻¹ region.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this volatile compound.[5]

Expected MS Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4 in a ratio of approximately 9:6:1) should be observed for the molecular ion and any chlorine-containing fragments.

  • Major Fragments: Expect fragmentation patterns corresponding to the loss of HCl, H₂O, the dichloromethyl radical (•CHCl₂), and cleavage of the bond between the aromatic ring and the ethanol side chain.

Safety and Handling

Halogenated organic compounds should be handled with care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for similar compounds for detailed handling and disposal information.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. The protocols and expected analytical data presented herein are based on established chemical principles and data from structurally related molecules. This information should enable researchers to confidently prepare and verify this compound for further investigation in various scientific disciplines.

References

  • PubChem. 2,2-Dichloro-2-fluoroethanol. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. [Link]

  • Shablykina, O. V., Chumachenko, S. A., & Brovarets, V. S. (2021). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Russian Journal of General Chemistry, 91(9), 1607–1612.
  • PubChem. 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]

  • Guseinov, F. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.
  • Beilstein Journal of Organic Chemistry. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. [Link]

  • MDPI. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. [Link]

  • Civil and Environmental Engineering Reports. Halogenated Organic Compounds in Water and in Wastewater. [Link]

  • DergiPark. Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2-{(2Z) -. [Link]

Sources

An In-depth Technical Guide on the Solubility of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of the novel compound 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. As a potential active pharmaceutical ingredient (API), understanding its solubility in various organic solvents is paramount for successful process development, formulation, and ultimately, therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and applying solubility data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable drug product is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage failures. The solubility of an active pharmaceutical ingredient (API) dictates its bioavailability, ease of formulation, and the efficiency of its manufacturing process, particularly in purification and crystallization steps.[1][2] For 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol, a compound with a complex halogenated and substituted phenyl structure, a thorough understanding of its solubility profile is not just beneficial, but essential.

This guide will delve into the theoretical underpinnings of the solubility of this specific molecule, provide robust experimental protocols for its determination, and discuss the practical implications of these findings for drug development. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible data, in line with the principles of Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Molecular Structure and Theoretical Solubility Considerations

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. By dissecting the structure of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol, we can make informed predictions about its behavior in different solvent environments.

Molecular Structure:

  • Aromatic Ring: The presence of a phenyl ring suggests some degree of non-polar character, favoring solubility in aromatic or non-polar solvents.

  • Halogenation (Dichloro and Fluoro groups): The two chlorine atoms and one fluorine atom significantly increase the molecule's molecular weight and introduce polarity. The electronegativity of these halogens can participate in dipole-dipole interactions.

  • Hydroxyl Group (-OH): This group is a key hydrogen bond donor and acceptor, suggesting that the molecule can interact with protic solvents like alcohols.

  • Methoxy Group (-OCH3): The ether linkage introduces a polar element and can act as a hydrogen bond acceptor.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight Approximately 255.07 g/mol Calculated from the molecular formula C9H9Cl2FO2.
Polarity Moderately PolarThe presence of multiple polar functional groups (-OH, -OCH3, F, Cl) suggests a significant dipole moment.
Hydrogen Bonding Capable of both donating and accepting hydrogen bondsThe hydroxyl group is a strong hydrogen bond donor and acceptor. The oxygen in the methoxy group and the fluorine atom can also act as weak hydrogen bond acceptors.
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 2-4This indicates a preference for lipophilic environments over aqueous ones, but with some degree of water solubility.

Implications for Solvent Selection:

Based on this analysis, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol, isopropanol) that can engage in hydrogen bonding.

  • Moderate Solubility: Likely in less polar solvents such as dichloromethane and toluene.

  • Low Solubility: Expected in non-polar aliphatic hydrocarbons (e.g., hexane, heptane).

The interplay between the polar functional groups and the non-polar aromatic ring will ultimately govern the solubility in a given solvent.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but accurate solubility data can only be obtained through rigorous experimental measurement. The following section outlines a standardized protocol for determining the solubility of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol.

Materials and Equipment
  • 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol (purity >99%)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm)

Experimental Workflow: Isothermal Equilibrium Solubility Method

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Caption: Isothermal Equilibrium Solubility Workflow

Step-by-Step Protocol:

  • Preparation of Saturated Solutions: To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent. Add an excess amount of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol to each vial to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method. The concentration of the dissolved API is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Computational Approaches for Solubility Prediction

In modern drug development, computational models are increasingly used to predict API solubility, saving time and resources.[11][12] These in silico methods can be particularly useful in the early stages of development for solvent screening.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[11] These models are trained on large datasets of known solubility data and can then be used to predict the solubility of new compounds.

Thermodynamic Models (e.g., COSMO-RS)

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a powerful method that predicts thermodynamic properties, including solubility, from first principles based on quantum chemical calculations.[13] This approach can provide valuable insights into the interactions between the solute and solvent molecules.

G cluster_0 Input cluster_1 Computational Method cluster_2 Output API_Structure API Molecular Structure Quantum_Chemistry Quantum Chemical Calculation (e.g., DFT) API_Structure->Quantum_Chemistry Statistical_Model QSPR/Machine Learning Model API_Structure->Statistical_Model Solvent_Structure Solvent Molecular Structure Solvent_Structure->Quantum_Chemistry Predicted_Solubility Predicted Solubility Data Quantum_Chemistry->Predicted_Solubility Thermodynamic Prediction Statistical_Model->Predicted_Solubility Empirical Prediction

Caption: Computational Solubility Prediction Workflow

Practical Implications for Drug Development

The solubility of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol in organic solvents has profound implications for its development as a pharmaceutical product.

Crystallization and Polymorph Control

The choice of solvent is a critical factor in the crystallization process, influencing yield, crystal habit, and, most importantly, the polymorphic form of the API.[14][15] Different polymorphs can have different solubilities and bioavailabilities, making polymorphic control a key regulatory requirement. A well-chosen solvent system will ensure the consistent production of the desired, thermodynamically stable polymorph.[16]

Formulation Development

For poorly water-soluble compounds, formulation strategies such as lipid-based formulations or amorphous solid dispersions often rely on the use of organic solvents in their manufacturing processes.[1][17] Knowledge of the API's solubility in various pharmaceutically acceptable solvents is crucial for selecting the appropriate formulation technology.

Purification

During the synthesis of the API, impurities are often removed through crystallization. The ideal solvent for this process is one in which the API has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.

Conclusion

While specific experimental solubility data for 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is not yet publicly available, this guide has provided a comprehensive framework for its determination and application. By combining theoretical analysis of its molecular structure with robust experimental and computational methodologies, researchers can generate the critical data needed to advance the development of this promising compound. A thorough understanding of its solubility in organic solvents will undoubtedly pave the way for a more efficient and successful journey from the laboratory to the clinic.

References

  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024, July 20). Retrieved February 25, 2026, from [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (1999, March 10). Retrieved February 25, 2026, from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir | Molecular Pharmaceutics - ACS Publications. (2024, June 20). Retrieved February 25, 2026, from [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved February 25, 2026, from [Link]

  • 2,2-Dichloro-2-fluoroethanol | C2H3Cl2FO | CID 164603 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

  • Chapter 4 Solvent design for crystallization of pharmaceutical products | Request PDF. (2025, August 7). Retrieved February 25, 2026, from [Link]

  • 2,2-dichloroethanol - Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]

  • How to Choose the Right Solubilization Technology for Your API. (2015, October 5). Retrieved February 25, 2026, from [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9). Retrieved February 25, 2026, from [Link]

  • Solvents and solubilities - MicroChemicals. (n.d.). Retrieved February 25, 2026, from [Link]

  • Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products | FDA. (2020, April 14). Retrieved February 25, 2026, from [Link]

  • A) Predicted vs. experimental solubility for all 11 APIs in water,... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Active Pharmaceutical Ingredient (API) Crystallisation - Micropore Technologies. (n.d.). Retrieved February 25, 2026, from [Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). Retrieved February 25, 2026, from [Link]

  • Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products | Therapeutic Goods Administration (TGA). (2025, January 10). Retrieved February 25, 2026, from [Link]

  • JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents. (n.d.).
  • ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - FDCELL. (2025, October 15). Retrieved February 25, 2026, from [Link]

  • Solubility of organic solutes in ethanol-water mixtures (Conference) - OSTI.GOV. (1994, December 30). Retrieved February 25, 2026, from [Link]

Sources

Technical Monograph: 3-Fluoro-5-Methoxy Phenyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Subject: Synthesis, Pharmacophore Logic, and Applications of 2-(3-fluoro-5-methoxyphenyl)ethanol (CAS 404-91-1) and its derivatives.[1]

Executive Summary: The Strategic Scaffold

In modern drug discovery, the 3-fluoro-5-methoxy phenyl moiety represents a "privileged substructure" designed to optimize the physicochemical profile of lead compounds.[1] Unlike simple phenyl rings, this disubstituted scaffold offers a dual advantage: the fluorine atom at the meta position blocks metabolic oxidation (specifically CYP450-mediated hydroxylation) while modulating lipophilicity (LogP), and the methoxy group provides a specific hydrogen-bond acceptor vector without introducing excessive polarity.

This guide focuses on 2-(3-fluoro-5-methoxyphenyl)ethanol (CAS 404-91-1), the primary alcohol building block used to introduce this moiety into larger Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and GPCR ligands.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 2-(3-Fluoro-5-methoxyphenyl)ethanol
CAS Number 404-91-1
Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 280–285 °C (Predicted)
LogP (Calc) ~1.8 (Ideal for CNS penetration)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Synthetic Architectures

The synthesis of 3-fluoro-5-methoxy phenyl ethanol is non-trivial due to the electronic mismatch between the withdrawing fluorine and donating methoxy groups.[1] Below are the two industry-standard routes, selected for scalability and regio-control.

Route A: The Grignard-Epoxide Opening (Direct Functionalization)

Best for: High-throughput synthesis from commercially available aryl halides.[1]

Mechanism: This route utilizes 1-bromo-3-fluoro-5-methoxybenzene.[1] The key challenge is preventing Wurtz coupling during Grignard formation.[2]

Protocol:

  • Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine.

  • Grignard Formation: Add 1-bromo-3-fluoro-5-methoxybenzene (1.0 eq) in anhydrous THF dropwise. Maintain reflux for 1 hour. Checkpoint: Solution turns turbid grey/brown.[2]

  • Epoxide Addition: Cool to -78°C. Add Ethylene Oxide (1.5 eq) (or oxirane solution in THF) slowly.

  • Catalysis: Add CuI (0.1 eq) to facilitate the ring opening if kinetics are sluggish.

  • Quench: Warm to RT, stir for 4 hours, then quench with sat. NH4Cl.

Route B: Reduction of Phenylacetic Acid (The Scale-Up Route)

Best for: GMP manufacturing where handling ethylene oxide is restricted.[1]

Mechanism: Selective reduction of the carboxylic acid moiety of 3-fluoro-5-methoxyphenylacetic acid using Borane-THF or LiAlH4.[1]

Protocol:

  • Dissolution: Dissolve (3-fluoro-5-methoxyphenyl)acetic acid (1.0 eq) in dry THF. Cool to 0°C.[3]

  • Reduction: Add Borane-THF complex (1M, 1.2 eq) dropwise over 30 minutes. Note: Evolution of H2 gas will be vigorous.

  • Reflux: Warm to RT, then reflux for 2 hours to ensure completion.

  • Workup: Cool to 0°C. Cautiously add Methanol to quench excess borane. Concentrate in vacuo.[3]

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

Visualization: Synthetic Logic Flow

SynthesisPathways cluster_legend Process Key Start_Br 1-Bromo-3-fluoro- 5-methoxybenzene Grignard Grignard Reagent (Ar-MgBr) Start_Br->Grignard Mg, THF, Reflux Start_Acid 3-Fluoro-5-methoxy phenylacetic Acid Borane Borane-THF Complex Start_Acid->Borane Dissolution in THF Intermediate_Alkoxide Magnesium Alkoxide Intermediate Grignard->Intermediate_Alkoxide + Ethylene Oxide -78°C Product 2-(3-Fluoro-5-methoxy phenyl)ethanol (CAS 404-91-1) Borane->Product Reduction (Reflux 2h) Intermediate_Alkoxide->Product NH4Cl Quench key1 Starting Material key2 Reagent/Intermediate key3 Final Scaffold

Figure 1: Comparative synthetic pathways for CAS 404-91-1. Route A (Top) is preferred for lab-scale; Route B (Bottom) is preferred for process scale.

Medicinal Chemistry Applications

The 3-fluoro-5-methoxy substitution pattern is rarely accidental.[1] It is a specific design choice in Structure-Activity Relationship (SAR) studies.[1]

The "Metabolic Shield" Effect

In phenyl rings, the para (4) position is the primary site for CYP450 oxidation. If the para position is occupied or sterically hindered, metabolism shifts to the meta (3,[2]5) positions.[4][5][3][6][7]

  • Fluorine (C3): High electronegativity pulls electron density, deactivating the ring toward oxidation while blocking the site sterically.[2]

  • Methoxy (C5): Adds lipophilicity (LogP +0.04) compared to -OH, improving membrane permeability, while retaining the ability to accept hydrogen bonds in the receptor pocket.[2]

Case Study: MMP-13 Inhibitors

In the development of Matrix Metalloproteinase-13 (MMP-13) inhibitors for osteoarthritis, the 3-fluoro-5-methoxybenzyl moiety was identified as a critical selectivity filter.[1]

  • Mechanism: The moiety fits into the S1' specificity pocket of the enzyme.

  • Outcome: The 3-F/5-OMe combination provided a 10-fold increase in selectivity over MMP-1 and MMP-14 compared to the unsubstituted benzyl analog [1].[1]

Case Study: Orexin Receptor Antagonists

Dual Orexin Receptor Antagonists (DORAs) often employ complex benzyl substitutions to fine-tune residence time.[1]

  • Relevance: The (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol derivative (CAS 1212981-84-4) is a chiral scaffold used to synthesize advanced sleep-disorder drugs.[1] The chiral amine allows for precise orientation of the phenyl ring in the GPCR binding site.

Visualization: SAR Logic of the Scaffold

SAR_Logic Core Phenyl Ethanol Core Sub_F 3-Fluorine Core->Sub_F Substitution Sub_OMe 5-Methoxy Core->Sub_OMe Substitution Effect_Metab Blocks CYP450 Metabolism (Meta) Sub_F->Effect_Metab Effect_Elec Electronic Deactivation (Sigma-Inductive) Sub_F->Effect_Elec Sub_OMe->Effect_Metab Steric Bulk Effect_Bind H-Bond Acceptor (Vector Specificity) Sub_OMe->Effect_Bind Result Optimized PK/PD Profile (High Potency/Stability) Effect_Metab->Result Effect_Elec->Result Effect_Bind->Result

Figure 2: Structure-Activity Relationship (SAR) rationale for the 3-fluoro-5-methoxy substitution pattern.

Critical Analysis & Troubleshooting

Stability Concerns

While the ether linkage (methoxy) is generally stable, the benzylic position (the CH2 adjacent to the ring) is susceptible to oxidation if the ring is extremely electron-rich. However, the electron-withdrawing Fluorine at C3 counteracts the donating Methoxy at C5, rendering the benzylic position relatively stable compared to a 3,5-dimethoxy analog.[2]

Impurity Profiling

During synthesis (Route A), a common impurity is the homocoupled biaryl (3,3'-difluoro-5,5'-dimethoxybiphenyl).[1]

  • Detection: High-resolution LC-MS.

  • Removal: This impurity is highly lipophilic and can be separated via reverse-phase chromatography (C18 column, high % MeCN).

References

  • Ruminski, P. G., et al. (2016).[2][6] "Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide: A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor."[1][6] Journal of Medicinal Chemistry, 59(1), 313-327.[2][6] Link

  • ChemicalBook. (2025).[4] "Product Monograph: 2-(3-Fluoro-5-methoxyphenyl)ethanol (CAS 404-91-1)."[1] Link

  • PubChem. (2025).[8] "Compound Summary: 3-Fluoro-5-methoxyphenol Derivatives." National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 2-(3-Fluoro-4-methoxyphenyl)ethanol" (Analog Reference). Link

  • Rizzo, C., et al. (2023).[5][2] "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022."[1] Molecules, 28(9), 3654.[2] Link[1]

Sources

Thermodynamic Stability & Decomposition Kinetics of Fluorinated Dichloroethanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Fluorinated Dichloroethanol Intermediates Content Type: Technical Whitepaper Audience: Chemical Process Engineers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary: The Stability Paradox

In the synthesis of volatile anesthetics (e.g., Methoxyflurane) and agrochemicals, 2,2-dichloro-1,1-difluoroethanol (DCDFE) and its analogs represent a critical class of intermediates. While kinetically stable under ambient, anhydrous conditions, these compounds possess high thermodynamic potential energy due to the proximity of multiple electronegative halogens (F, Cl) to a hydroxyl group.

This guide addresses the thermodynamic driving forces that predispose these intermediates to decomposition, specifically the elimination of hydrogen halides (HF/HCl) and the formation of corrosive acyl halides. We provide a mechanistic breakdown of these failure modes and actionable protocols for stability profiling during scale-up.

Thermodynamic Landscape and Bond Energetics

The stability of DCDFE (


) is governed by the competition between the strong C-F bond and the high formation enthalpy of the carbonyl group (

).
Bond Dissociation Energy (BDE) Mismatch

The core vulnerability lies in the


 moiety. While the C-F bond is robust (~485 kJ/mol), the formation of a carbonyl bond (C=O, ~745 kJ/mol) provides a massive thermodynamic sink, driving decomposition if a pathway becomes kinetically accessible.
Bond TypeApprox.[1][2][3] BDE (kJ/mol)Stability Implication
C-F 485Kinetically resistant to homolytic cleavage (radical stability).
C-Cl 327Susceptible to thermal cleavage and nucleophilic attack.
C-O 358Stable, but becomes the pivot point for elimination.
C=O (Product)745The Thermodynamic Driver: Conversion of C-F/C-O to C=O is highly exergonic.
The "Alpha-Fluoro" Effect

The presence of two fluorine atoms at the


-position (relative to the hydroxyl) increases the acidity of the hydroxyl proton (

~11-12 vs. 16 for ethanol). This acidity makes the molecule highly sensitive to base, facilitating the formation of the alkoxide anion, which is the primary trigger for decomposition.

Mechanistic Decomposition Pathways

Understanding how the molecule fails is prerequisite to preventing it. We distinguish between Base-Catalyzed Elimination (process impurity risk) and Thermal Homolysis (runaway reaction risk).

Pathway A: Base-Induced Dehydrofluorination (The "Acyl Halide" Route)

This is the most critical pathway during synthesis. Trace base (or even contact with basic metal oxides) deprotonates the alcohol. The resulting alkoxide does not simply sit; the lone pair on the oxygen kicks out a fluoride ion (an E1cB-like mechanism on the oxygen), collapsing the structure into Dichloroacetyl Fluoride .

  • Net Reaction:

    
    
    
  • Consequence: The acyl fluoride rapidly hydrolyzes to Dichloroacetic acid (DCAA) and HF , causing pH crash, glass etching, and potential vessel failure.

Pathway B: Thermal Dehydrochlorination

At elevated temperatures (>150°C), the weaker C-Cl bond activates. Unlike the ionic pathway, this often proceeds via a concerted transition state or radical mechanism, eliminating HCl to form transient fluorinated enols or ketenes.

Visualization of Decomposition Cascades

DecompositionPathways DCDFE 2,2-dichloro-1,1-difluoroethanol (Starting Material) Alkoxide Fluorinated Alkoxide (Intermediate) DCDFE->Alkoxide Deprotonation (Base/ pH > 9) Radical Chlorofluoro-Radicals (High Temp >150°C) DCDFE->Radical Thermal Stress AcylFluoride Dichloroacetyl Fluoride (Corrosive Gas) Alkoxide->AcylFluoride Fluoride Elimination (Thermodynamic Sink) DCAA Dichloroacetic Acid (Toxic Metabolite/Byproduct) AcylFluoride->DCAA Hydrolysis (H2O) HF Hydrogen Fluoride (Glass Etching) AcylFluoride->HF Hydrolysis (H2O)

Figure 1: The dominant decomposition cascade of DCDFE. Note the irreversible collapse to Acyl Fluoride driven by base.

Experimental Protocols for Stability Profiling

Protocol A: The "Fluoride Leak" Test (Storage Stability)

This assay quantifies the rate of C-F bond hydrolysis, which is the rate-limiting step for shelf-life degradation.

Materials:

  • Ion-Selective Electrode (ISE) for Fluoride (pre-conditioned).

  • TISAB II (Total Ionic Strength Adjustment Buffer).

  • Sample: 10g DCDFE intermediate.

Methodology:

  • Baseline: Dissolve 1g of sample in 50mL of 50:50 Methanol:Water (buffered to pH 5.5). Measure [F-] immediately.

  • Stress: Store neat sample at 40°C and 60°C in polypropylene containers (glass will react with generated HF, skewing results).

  • Sampling: Aliquot 1g at t=24h, 72h, and 168h.

  • Analysis: Mix aliquot with TISAB II. Measure mV response.

  • Validation: A rise in [F-] > 50 ppm indicates autocatalytic decomposition (acid generated promotes further degradation).

Protocol B: ARC (Accelerated Rate Calorimetry) for Thermal Runaway

Determines the "Onset of Exotherm" for safety files.

Methodology:

  • Load 2g of DCDFE into a Hastelloy or Titanium bomb (Stainless steel may pit due to Cl/F).

  • Heat-Wait-Search:

    • Start: 50°C.

    • Step: 5°C.

    • Wait: 15 min.

    • Threshold: 0.02°C/min.

  • Critical Output: Identify

    
    . For DCDFE, significant exotherms often appear >140°C. If an exotherm is detected <100°C, check for base contamination (e.g., residual caustic from previous wash steps).
    

Process Safety & Engineering Controls

Based on the thermodynamic instability described, the following engineering controls are mandatory:

  • Material of Construction (MoC): Avoid borosilicate glass for long-term storage if moisture is present (HF generation). Use PTFE-lined vessels or Hastelloy C-276.

  • pH Control: Maintain strict neutrality. Even weak bases (

    
    ) can trigger the alkoxide-elimination pathway over time.
    
  • Quench Protocol: In case of runaway or spill, do not use basic water immediately. Use a large excess of ice water to dilute the heat of hydrolysis of the acyl fluoride before neutralizing.

References

  • PubChem. (2025).[2] 2,2-Dichloro-1,1-difluoroethanol Compound Summary. National Library of Medicine. [Link]

  • Dayan, A. D., et al. (2025). Methoxyflurane as a volatile anesthetic and its place in modern pain management. Acta Anaesthesiologica Belgica. [Link]

  • ECETOC. (1990). 1,1-Dichloro-1-Fluoroethane (HCFC-141b) Joint Assessment of Commodity Chemicals. [Link][4]

  • Wasmuth, C. E., et al. (1960). Methoxyflurane—A New Anesthetic Agent: A Clinical Evaluation. Cleveland Clinic Journal of Medicine. [Link]

Sources

Technical Whitepaper: Safety & Toxicology of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous safety and toxicological analysis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol , a specialized halogenated alcohol intermediate used in pharmaceutical research. Given the absence of a standardized public SDS for this specific research chemical, this document synthesizes a Provisional Technical Data Sheet (PTDS) based on Quantitative Structure-Activity Relationship (QSAR) principles, functional group analysis, and established protocols for handling halogenated aromatic alcohols.

Executive Summary

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is a high-value pharmacophore building block characterized by a lipophilic fluorinated aromatic ring and a reactive dichloro-ethanol tail. Its structural alerts suggest potential for acute oral toxicity and severe eye irritation. This guide outlines the critical safety parameters, predicted metabolic fate, and handling protocols required for Good Laboratory Practice (GLP) compliance.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This section establishes the baseline identity of the compound. As a research chemical, specific CAS numbers may vary by vendor or remain unassigned; vendor-specific identifiers are often used.

Property Data / Prediction
Chemical Name 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol
Molecular Formula C₉H₉Cl₂FO₂
Molecular Weight 239.07 g/mol
Physical State Viscous liquid or low-melting solid (Predicted)
Solubility Low in water; High in DMSO, Methanol, DCM
LogP (Predicted) ~2.6 – 3.1 (Lipophilic)
pKa (Predicted) ~12.5 (Secondary alcohol)
Key Functional Groups Aryl Fluoride, Aryl Ether,

-Dichloroalcohol
Structural Reactivity Analysis

The molecule features two distinct domains governing its reactivity and toxicity:

  • The Lipophilic Core (3-Fluoro-5-methoxyphenyl): Increases membrane permeability and metabolic stability against aromatic oxidation.

  • The Reactive Tail (2,2-Dichloroethanol): A electrophilic site capable of undergoing oxidation to dichloroacetaldehyde (a potent alkylating agent) or reductive dechlorination.

Part 2: Provisional GHS Hazard Classification

Based on structural analogs (e.g., 2,2-dichloro-1-phenylethanol) and functional group analysis.

Signal Word: WARNING
Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2][4]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2]

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4]

Part 3: Toxicological Profile & Metabolic Fate
3.1 Mechanism of Action (MOA)

The toxicity of


-haloalcohols is often driven by their metabolic activation.
  • Oxidative Bioactivation: The secondary alcohol is oxidized by Alcohol Dehydrogenase (ADH) or Cytochrome P450 (CYP2E1) to the corresponding ketone (2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone).

  • Reactive Metabolites: The resulting

    
    -halo ketone is a strong electrophile, capable of alkylating cellular nucleophiles (proteins, DNA) via 
    
    
    
    mechanisms, leading to cytotoxicity.
  • Dechlorination: Reductive metabolism may release chloride ions, potentially altering local pH or causing oxidative stress.

3.2 Predicted ADME (Absorption, Distribution, Metabolism, Excretion)
  • Absorption: High. The combination of the halogenated ring and the lipophilic nature (LogP > 2.5) suggests rapid passive diffusion across the gastrointestinal tract and blood-brain barrier.

  • Metabolism: Likely undergoes O-demethylation (at the methoxy group) and oxidation at the ethanol tail.

  • Excretion: Metabolites are likely conjugated with glucuronic acid and excreted via urine.

3.3 Visualizing the Metabolic Pathway

The following diagram illustrates the predicted metabolic activation and detoxification pathways.

MetabolicFate Parent Parent Compound (2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol) Ketone Reactive Intermediate (Alpha-Halo Ketone) Parent->Ketone Oxidation (ADH/CYP) Glucuronide Glucuronide Conjugate (Excretion) Parent->Glucuronide UGT Conjugation Demethylated Phenol Metabolite (O-Demethylation) Parent->Demethylated CYP450 (O-Demethylation) Adduct Protein/DNA Adduct (Toxicity) Ketone->Adduct Nucleophilic Attack (Toxicity) Demethylated->Glucuronide Conjugation

Caption: Predicted metabolic fate showing bioactivation to reactive ketones and detoxification via glucuronidation.

Part 4: Safe Handling & Risk Mitigation
4.1 Engineering Controls
  • Primary Containment: All handling of the neat substance must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm.

  • Secondary Containment: Use spill trays for all liquid transfers to prevent benchtop contamination.

4.2 Personal Protective Equipment (PPE)
  • Respiratory: If aerosol formation is possible (e.g., during rotary evaporation or sonication), use a NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) are standard. For prolonged contact, double-gloving or using Silver Shield/4H laminate gloves is recommended due to the compound's lipophilicity.

  • Ocular: Chemical splash goggles. Face shield required if handling >10g.

4.3 Emergency Response
  • Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol or solvents, as they may enhance absorption.

Part 5: Experimental Protocols
5.1 Protocol: Safe Solubilization & Stock Preparation

Objective: Prepare a stable 100 mM stock solution for biological assays without precipitation.

  • Calculation: Weigh 23.9 mg of the compound.

  • Solvent Choice: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or ethanol initially.

  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate at 35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stability: ~3 months.

5.2 Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the


 to establish a toxicity baseline.
  • Seeding: Seed HEK293 cells at 10,000 cells/well in a 96-well plate. Incubate 24h.

  • Dosing: Prepare serial dilutions of the compound in media (0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration < 0.5%.
  • Exposure: Incubate cells with compound for 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curve to calculate

    
    .
    
Part 6: Safety Decision Logic

The following decision tree guides researchers through the handling process based on the scale of operation.

SafetyLogic Start Start: Handling 2,2-Dichloro-1-(...) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale StandardPPE Standard PPE: Nitrile Gloves + Goggles Fume Hood SmallScale->StandardPPE EnhancedPPE Enhanced PPE: Double Gloves + Face Shield Respirator Available LargeScale->EnhancedPPE SolventCheck Solvent Selection StandardPPE->SolventCheck EnhancedPPE->SolventCheck DMSO DMSO/DMF (Preferred) SolventCheck->DMSO Ethanol Ethanol/Methanol SolventCheck->Ethanol Proceed Proceed with Experiment DMSO->Proceed Warning WARNING: Potential Transdermal Enhancement Ethanol->Warning Warning->Proceed

Caption: Operational safety decision tree emphasizing scale-dependent PPE and solvent compatibility.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61644685 (Analog: 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

  • AOBChem USA. Product Catalog: 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Halogenated Alcohols. Retrieved from [Link]

Sources

Technical Guide: Metabolic Profiling and Optimization of 3-Fluoro-5-methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-fluoro-5-methoxyphenyl moiety is a prevalent scaffold in modern medicinal chemistry, often employed to modulate lipophilicity (


) and metabolic stability compared to non-fluorinated bioisosteres. While the fluorine atom at position 3 is intended to block metabolic attack and modulate the 

of the phenyl ring, the methoxy group at position 5 introduces a specific metabolic "soft spot."

This guide details the metabolic fate of this scaffold, emphasizing the competition between O-demethylation and aromatic hydroxylation , and highlights the potential for bioactivation (quinone formation). It provides actionable protocols for characterizing these pathways and strategies for structural optimization.

Structural Activity Relationships (SAR) & Physicochemical Context

To understand the metabolism, one must first understand the electronic environment of the scaffold.

  • The Fluorine Effect (

    
    ):  Fluorine is a potent electron-withdrawing group (EWG) via induction (
    
    
    
    -effect) but a weak electron-donating group via resonance (
    
    
    -effect). Crucially, the
    
    
    bond is metabolically robust (approx. 116 kcal/mol bond energy), effectively blocking oxidation at the
    
    
    position.
  • The Methoxy Handle (

    
    ):  The methoxy group is a strong electron-donating group (EDG) via resonance. It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by Cytochrome P450 (CYP) enzymes.
    
  • Regiochemical Directing:

    • Methoxy (

      
      ):  Directs ortho and para.
      
    • Fluorine (

      
      ):  Directs ortho and para.
      

This "push-pull" electronic system creates specific nodes of high electron density where CYP450 oxidation is most likely to occur.

Phase I Metabolic Pathways

The metabolism of 3-fluoro-5-methoxyphenyl derivatives is dominated by two primary Phase I pathways.

Pathway A: O-Demethylation (Major Route)

The most liable site is the methoxy group. This reaction is typically catalyzed by CYP2D6 (for basic amines) or CYP2C19/CYP1A2 .

  • Mechanism: The CYP enzyme abstracts a hydrogen atom from the methoxy methyl group (

    
     abstraction).
    
  • Intermediate: formation of an unstable hemiacetal.

  • Collapse: The hemiacetal spontaneously collapses to release formaldehyde (

    
    ) and the corresponding phenol metabolite  (3-fluoro-5-hydroxyphenyl derivative).
    

Expert Insight: O-demethylation is often the rate-limiting step for clearance. If the parent molecule is a CYP2D6 substrate, this pathway can lead to significant inter-patient variability (polymorphism) in drug exposure.

Pathway B: Aromatic Hydroxylation (Regioselectivity)

Despite the deactivating inductive effect of fluorine, the ring remains electron-rich due to the methoxy group. CYP enzymes (often CYP3A4 or CYP2C9 ) will oxidize the ring at the most accessible, electron-rich carbon.

Regioselectivity Analysis:

  • Position 2 (Between R and F): Activated by the methoxy (para). Sterically hindered by the R-group and Fluorine.

  • Position 4 (Between F and OMe): Activated by both F (ortho) and OMe (ortho). However, this is the "steric valley" between two substituents.

  • Position 6 (Between OMe and R): Activated by F (para) and OMe (ortho).

Pathway C: Bioactivation (Toxicity Risk)

If Pathway A (O-demethylation) occurs, the resulting phenol is electron-rich. Subsequent oxidation ortho to the hydroxyl group (at Position 4 or 6) generates a catechol .

  • Risk: Catechols can be further oxidized (by CYPs or auto-oxidation) to ortho-quinones .

  • Consequence: Ortho-quinones are potent Michael acceptors that can covalently bind to nucleophilic protein residues (cysteines), leading to hepatotoxicity or idiosyncratic drug reactions (IDRs).

Visualization: Metabolic Pathway Map

MetabolicMap Parent Parent Compound (3-fluoro-5-methoxyphenyl-R) Hemiacetal Hemiacetal Intermediate (Unstable) Parent->Hemiacetal CYP2D6/2C19 (O-Demethylation) ArylOH Aromatic Alcohol (Hydroxylation at C4 or C6) Parent->ArylOH CYP3A4 (Aromatic Hydroxylation) Phenol Phenol Metabolite (3-fluoro-5-hydroxyphenyl-R) Hemiacetal->Phenol -HCHO Glucuronide O-Glucuronide Conjugate (Phase II Clearance) Phenol->Glucuronide UGTs Catechol Catechol Intermediate Phenol->Catechol CYP Oxidation Quinone Ortho-Quinone (Reactive Electrophile) Catechol->Quinone -2H / -2e Adduct Protein/GSH Adduct (Toxicity Trigger) Quinone->Adduct +Nucleophile (Cys)

Figure 1: The metabolic bifurcation of the 3-fluoro-5-methoxyphenyl moiety. The green path represents the standard clearance route; the red path indicates the bioactivation risk.

Experimental Protocols

To validate these pathways, two specific assays are required: Microsomal Stability (to determine intrinsic clearance) and Glutathione (GSH) Trapping (to assess reactive metabolite risk).

Protocol A: Reactive Metabolite Screening (GSH Trapping)

This assay detects the formation of transient quinone intermediates by "trapping" them with glutathione.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Test Compound (10 mM DMSO stock).[1]

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Glutathione (GSH) (reduced, 100 mM stock).

  • Quench Solution: Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Preparation: Dilute HLM to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Addition: Add Test Compound (final conc. 10 µM) and GSH (final conc. 5 mM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (final conc. 1 mM).

  • Incubation: Incubate for 60 minutes at 37°C with gentle shaking.

  • Termination: Quench with 2 volumes of ice-cold Acetonitrile. Centrifuge at 4000g for 20 min.

  • Analysis: Inject supernatant onto LC-HRMS (High-Resolution Mass Spec).

Data Interpretation:

  • Neutral Loss Scan: Look for metabolites with a mass shift of +305.0681 Da (GSH adduct).

  • Diagnostic Ions: Fragment ions at m/z 272 (deprotonated

    
    -glutamyl-dehydroalanyl-glycine) in negative mode are characteristic of GSH conjugates.[2]
    
Protocol B: Metabolite Identification (MetID)

Analytical Setup:

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[2]

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm particle size.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

Target Mass Shifts: | Metabolic Transformation | Mass Shift (


) | Likely Site |
| :--- | :--- | :--- |
| O-Demethylation  | -14.0156 | Methoxy group (

) | | Monohydroxylation | +15.9949 | Phenyl Ring (

or

) | | Defluorination + OH | -1.9957 | Replacement of F with OH (Rare) | | GSH Conjugation | +305.0681 | Reactive Quinone Intermediate |
Visualization: Experimental Workflow

Workflow Step1 1. Incubation (HLM + NADPH + GSH) Step2 2. Quench (Acetonitrile ppt) Step1->Step2 Step3 3. Centrifugation (Remove Protein) Step2->Step3 Step4 4. LC-HRMS (Data Acquisition) Step3->Step4 Step5 5. Data Mining (Mass Defect Filtering) Step4->Step5

Figure 2: Step-by-step workflow for identifying reactive metabolites using Glutathione trapping.

Strategic Optimization (Medicinal Chemistry)

If the 3-fluoro-5-methoxyphenyl moiety shows high clearance or toxicity risks, apply these structural modifications:

  • Deuteration (

    
    ): 
    
    • Strategy: Replace the methoxy hydrogens with deuterium.

    • Rationale: The

      
       bond is stronger than the 
      
      
      
      bond (Kinetic Isotope Effect). This slows down the rate-limiting step of O-demethylation, potentially extending half-life without altering potency.
  • Difluorination (

    
     or 
    
    
    
    ):
    • Strategy: Replace

      
       with 
      
      
      
      or
      
      
      .
    • Rationale: This dramatically lowers the electron density of the oxygen lone pairs, preventing CYP oxidation. However, it also reduces the H-bond accepting capability and increases lipophilicity (

      
      ).
      
  • Steric Blocking:

    • Strategy: Introduce a small substituent (e.g., Cl or Me) at Position 4 or Position 6 .

    • Rationale: This physically blocks the site of aromatic hydroxylation and prevents the formation of the catechol/quinone intermediate.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

  • Argoti, D., et al. (2005). Cyanide Trapping of Iminium Ion Reactive Intermediates followed by Detection and Structure Identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Chemical Research in Toxicology, 18(10), 1537-1544. [Link]

Sources

Methodological & Application

Protocol for the Reduction of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone (hereafter referred to as Compound 1 ) is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals where the 3-fluoro-5-methoxy motif modulates metabolic stability and lipophilicity.

This application note details two validated protocols for converting the


-dichloroketone to the corresponding vicinal dichloroalcohol:
  • Protocol A (Primary): Asymmetric Transfer Hydrogenation (ATH) yielding the chiral alcohol with high enantiomeric excess (>95% ee).

  • Protocol B (Secondary): Stoichiometric reduction using Sodium Borohydride (

    
    ) for racemic standards.
    

Key Technical Challenge: The electron-withdrawing nature of the dichloromethyl group, combined with the specific substitution on the phenyl ring, makes the carbonyl highly reactive but prone to side reactions (e.g., haloform-type cleavage) under strongly basic conditions.

Strategic Route Analysis

FeatureProtocol A: Ru-Catalyzed ATH Protocol B: NaBH4 Reduction
Product Stereochemistry Enantioenriched (

or

)
Racemic (

)
Reagent RuCl(

-cymene)[(

)-TsDPEN]
Sodium Borohydride (

)
Hydrogen Source Formic Acid / TriethylamineHydride ion (

) from Boron
Thermodynamics Irreversible (Gas evolution)Irreversible
Chemo-selectivity Excellent (Ketone only)Good (Risk of over-reduction)
Scalability High (Low catalyst loading)Moderate (Exothermic quench)

Safety & Handling (Critical)

Compound 1 belongs to the class of


-haloketones, which are potent lachrymators  and blistering agents .
  • Engineering Controls: All operations must be performed in a properly functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during the quenching step.

  • Waste Disposal: Aqueous waste containing ruthenium or boron must be segregated. Halogenated organic waste must be treated as hazardous.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)[3]

This protocol utilizes the Noyori-Ikariya transfer hydrogenation catalyst system. The use of Formic Acid/Triethylamine (FA/TEA) as the hydrogen donor renders the reaction irreversible and kinetically superior to isopropanol for electron-deficient ketones.

Reaction Scheme

Materials[2][4][5]
  • Substrate: 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone (1.0 eq)

  • Catalyst: RuCl(

    
    -cymene)[(
    
    
    
    )-TsDPEN] (0.5 – 1.0 mol%)
  • H-Donor: Formic Acid/Triethylamine complex (5:2 molar ratio)[1]

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) – Degassed.

Step-by-Step Procedure
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge Compound 1 (10 mmol, 2.37 g).

  • Solvation: Add degassed EtOAc (30 mL). Ensure complete dissolution.

  • Catalyst Addition: Add the Ruthenium catalyst (0.05 mmol, 32 mg). The solution typically turns deep red/purple.

  • Initiation: Cool the mixture to 0°C. Slowly add the HCOOH/TEA complex (2.5 eq of formate) via syringe. Caution: Mild exotherm and

    
     evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 12-18 hours.

    • Monitor: Check HPLC/TLC for disappearance of the ketone.

  • Quench: Dilute with water (30 mL).

  • Workup:

    • Separate the organic layer.[2][3]

    • Extract the aqueous layer with EtOAc (

      
       mL).
      
    • Wash combined organics with Saturated

      
       (to remove residual formic acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanism & Workflow Visualization

ATH_Mechanism Substrate Substrate: Dichloro-Ketone HydrideTransfer Hydride Transfer (TS State) Substrate->HydrideTransfer + H-Ru-N-H Catalyst Ru-Catalyst (16e- species) Catalyst->HydrideTransfer Coordination Product Chiral Alcohol (>95% ee) HydrideTransfer->Product - Ru species Product->Catalyst Regeneration (with HCOOH)

Caption: Catalytic cycle for the Ru-mediated asymmetric transfer hydrogenation.

Protocol B: Racemic Reduction (NaBH4)

This method is suitable for generating racemic standards for chiral HPLC method development or when enantiopurity is not required.

Step-by-Step Procedure
  • Dissolution: Dissolve Compound 1 (5 mmol, 1.18 g) in Methanol (20 mL) and cool to 0°C.

  • Reduction: Add Sodium Borohydride (

    
    ) (0.6 eq, 3.0 mmol, 113 mg) portion-wise over 10 minutes.
    
    • Note: Use substoichiometric amounts initially to prevent over-reduction of the dichloro group, though the ketone reduces much faster.

  • Stirring: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quench: Carefully add Saturated

    
     solution (10 mL) dropwise. Caution: Hydrogen gas evolution.
    
  • Extraction: Evaporate most of the Methanol under reduced pressure. Extract the residue with DCM (

    
     mL).
    
  • Isolation: Dry over

    
     and concentrate.
    

Analytical Controls

NMR Characterization (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.0 - 6.6 (m, 3H, Aromatic).
      
    • 
       5.8 (d, 
      
      
      
      Hz, 1H,
      
      
      ).
    • 
       4.9 (m, 1H, 
      
      
      
      ).
    • 
       3.8 (s, 3H, 
      
      
      
      ).
    • Note: The coupling between the chiral proton and the dichloromethyl proton is diagnostic.

Chiral HPLC Method (Guideline)
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or 210 nm).

  • Expectation: The enantiomers should resolve with a separation factor (

    
    ) > 1.1.
    

Troubleshooting "Self-Validating" Systems

ObservationRoot CauseCorrective Action
Low Conversion (ATH) Catalyst poisoning or wet solvent.Ensure solvent is degassed. Increase catalyst loading to 2 mol%.
Low ee (ATH) Temperature too high or racemization.Run reaction at 0°C. Ensure base (TEA) ratio is strictly 5:2 with HCOOH.
Defluorination/Dechlorination Over-reduction (NaBH4).Keep temp at 0°C. Do not use excess hydride. Avoid LiAlH4.
Product Oiling Out Impurities.Perform recrystallization from Hexane/Ether mixture.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5][6] Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1] Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Hamada, T., Torii, T., Izawa, K., Noyori, R., & Ikariya, T. (2002). Practical Synthesis of Optically Active α-Haloalcohols via Asymmetric Transfer Hydrogenation. Organic Letters, 4(24), 4373–4376. Link

  • Organic Syntheses. (1963). 2,2-Dichloroethanol (General procedure for dichloro-reduction). Organic Syntheses, Coll. Vol. 4, p.271. Link

Sources

Harnessing the Potential of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Technical Guide

Abstract: Enantiomerically pure molecules are the cornerstone of modern pharmaceutical development, as the three-dimensional arrangement of atoms is often critical for biological activity and safety.[1][2] Chiral alcohols, in particular, serve as indispensable intermediates, or synthons, for a wide array of active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth technical overview of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol, a highly functionalized chiral building block. The presence of a fluoro-methoxy-substituted aromatic ring, a dichloromethyl group, and a versatile secondary alcohol stereocenter makes this molecule a valuable precursor for complex targets. We present validated protocols for its asymmetric synthesis, stereochemical inversion, and conversion into other key chiral intermediates, such as amino alcohols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Compound Profile and Safety Precautions

Physicochemical Properties

The unique substitution pattern of this chiral alcohol—containing a dichloromethyl moiety and a fluorine atom—imparts specific properties relevant to medicinal chemistry, including potential modulation of metabolic stability and binding interactions.[4]

PropertyDataSource
IUPAC Name 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol-
Molecular Formula C₉H₉Cl₂FO₂-
Molecular Weight 239.07 g/mol -
Appearance Expected to be a white to off-white solid or a viscous oil(Analogy)
Key Structural Features Chiral secondary alcohol, dichloromethyl group, 3-fluoro-5-methoxyphenyl ring-
Safety, Handling, and Storage

Working with chlorinated aromatic compounds requires stringent safety protocols to minimize exposure and prevent environmental contamination.[5]

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[5]

  • Personal Protective Equipment (PPE): Standard PPE, including a buttoned lab coat, chemical splash goggles, and appropriate gloves, is mandatory. Due to the chlorinated nature of the compound, nitrile gloves may offer limited protection; double-gloving or using more resistant gloves (e.g., SilverShield under nitrile) is recommended for extended operations.[6]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents.[5][7]

  • Disposal: All waste containing this compound, including contaminated consumables, must be treated as hazardous waste and disposed of according to institutional and local regulatory guidelines.[5]

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite), and place it in a sealed container for hazardous waste disposal. Decontaminate the area afterward.[7][8]

Asymmetric Synthesis of the Chiral Alcohol

The most direct and reliable method to produce enantiomerically pure 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is through the asymmetric reduction of its corresponding prochiral ketone precursor, 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone. Both chemical and biological methods are effective.[9][10]

G cluster_0 Asymmetric Synthesis Workflow Ketone Prochiral Ketone (2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone) Reduction Asymmetric Reduction (e.g., Catalytic Transfer Hydrogenation) Ketone->Reduction Alcohol Enantiopure (S)- or (R)-Alcohol Reduction->Alcohol

Figure 1: General workflow for the enantioselective synthesis of the target chiral alcohol.

Protocol 2.1: Asymmetric Transfer Hydrogenation of the Prochiral Ketone

Asymmetric transfer hydrogenation is a robust and scalable method for the enantioselective reduction of ketones.[11] Catalysts based on Ruthenium, such as those developed by Noyori, are particularly effective.[12]

Rationale: This method is chosen for its high enantioselectivity, operational simplicity, and the use of readily available hydrogen donors like isopropanol or formic acid. The specific enantiomer of the catalyst complex dictates whether the (S)- or (R)-alcohol is produced, offering excellent stereochemical control.

Reagents & Equipment:

  • 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone

  • (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine Ru(II) complex [(S,S)-TsDPEN-Ru]

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent

  • Nitrogen or Argon atmosphere (inert gas setup)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, inert-atmosphere flask, add the prochiral ketone (1.0 eq).

  • Add the (S,S)-TsDPEN-Ru catalyst (0.005 - 0.01 eq).

  • Dissolve the solids in anhydrous DCM or THF.

  • Add the formic acid/triethylamine azeotrope (2.0 - 5.0 eq) dropwise at room temperature.

  • Stir the reaction at 25-40 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

Work-up and Purification:

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous phase with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.

Expected Outcome:

  • Yield: 85-98%

  • Enantiomeric Excess (ee): >95%

Characterization and Enantiopurity Analysis

Confirming the identity, purity, and enantiomeric composition of the synthesized alcohol is a critical, self-validating step in any chiral synthesis.

G cluster_1 Product Validation Workflow Crude Crude Reaction Product Purify Flash Chromatography Crude->Purify Structure Structural Analysis (NMR, MS, IR) Purify->Structure Purity Chiral HPLC Analysis Purify->Purity Final Confirmed Enantiopure Product (Structure, Purity, ee%)

Figure 2: Workflow for the purification and comprehensive analysis of the chiral alcohol.

Protocol 3.1: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying the ratio of enantiomers in a sample.[13][14]

Rationale: This technique separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.[15]

Equipment & Conditions:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or OD-H)

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 or 90:10 v/v). The exact ratio should be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection Wavelength: ~254 nm or other suitable wavelength based on the compound's UV absorbance.

Procedure:

  • Prepare a standard solution of the racemic alcohol (if available) to determine the retention times of both enantiomers.

  • Prepare a dilute solution of the purified, enantiomerically-enriched alcohol in the mobile phase (~0.1-1.0 mg/mL).

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Key Synthetic Transformations

The utility of 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol lies in its ability to be transformed into other valuable chiral intermediates.

Stereochemical Inversion via the Mitsunobu Reaction

Access to both enantiomers of a chiral molecule is paramount for pharmacological studies.[2] The Mitsunobu reaction provides a reliable method for inverting the stereocenter of a secondary alcohol with high fidelity.[16][17]

Rationale: The reaction proceeds via an SN2 mechanism where the alcohol is activated by triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), forming a good leaving group. A nucleophile, typically a carboxylic acid, then displaces this group, resulting in a complete inversion of stereochemistry.[18][19] Using a benzoate nucleophile followed by hydrolysis is a common two-step inversion process.

G cluster_2 Mitsunobu Inversion Mechanism Start (S)-Alcohol OH Intermediate Oxyphosphonium Intermediate O-PPh₃⁺ Start:f0->Intermediate:f0 PPh₃, DIAD Product (R)-Ester O-Ac Intermediate:f0->Product:f0 RCOOH (SN2)

Figure 3: Simplified schematic of the SN2 inversion pathway in the Mitsunobu reaction.

Protocol 4.1.1: Inversion using p-Nitrobenzoic Acid For sterically hindered alcohols, p-nitrobenzoic acid is often more effective than benzoic acid.[20]

Reagents & Equipment:

  • Enantiopure 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • p-Nitrobenzoic acid (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous THF

  • Inert atmosphere setup

Procedure:

  • Dissolve the chiral alcohol, PPh₃, and p-nitrobenzoic acid in anhydrous THF in a dry, inert-atmosphere flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution. The characteristic orange color may fade as the reaction proceeds.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct. Purification is typically achieved by column chromatography.

  • Hydrolysis: Dissolve the purified p-nitrobenzoate ester in a solvent like methanol or THF. Add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in water. Stir until the ester is fully hydrolyzed (monitor by TLC).

  • Final Work-up: Neutralize the mixture, extract the product with an appropriate organic solvent, dry, and purify by chromatography to yield the inverted alcohol.

Synthesis of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry.[3][21] A common route involves converting the alcohol to a leaving group, followed by displacement with an azide and subsequent reduction.

G cluster_3 Synthesis of Chiral Amino Alcohols Alcohol Chiral Alcohol Mesylate Mesylate Intermediate (-OMs) Alcohol->Mesylate MsCl, Et₃N Azide Azido Alcohol (-N₃) Mesylate->Azide NaN₃ (SN2) Amine Final Chiral Amino Alcohol (-NH₂) Azide->Amine Reduction (e.g., H₂, Pd/C)

Figure 4: A standard three-step workflow for converting a chiral alcohol to a chiral amino alcohol.

Protocol 4.2.1: Conversion to Chiral Amino Alcohol via an Azide Intermediate

Rationale: This two-step SN2 sequence (mesylation followed by azide displacement) ensures a clean inversion of configuration relative to the starting alcohol, providing stereochemical control. The azide is then safely and efficiently reduced to the primary amine.

Step A: Mesylation and Azide Displacement

  • Dissolve the chiral alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. The crude mesylate is often used directly in the next step.

  • Dissolve the crude mesylate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (2.0-3.0 eq) and heat the mixture (e.g., to 60-80 °C). Caution: Sodium azide is highly toxic.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers thoroughly with water and brine to remove DMF. Dry, concentrate, and purify by chromatography to obtain the chiral azido alcohol.

Step B: Reduction of the Azide

  • Dissolve the purified azido alcohol in methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Place the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the crude chiral amino alcohol, which can be further purified if necessary.

Summary and Outlook

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is a potent chiral building block whose value is derived from its unique combination of functional groups. The protocols detailed herein demonstrate how this molecule can be synthesized with high enantiopurity and subsequently transformed into other synthetically valuable intermediates. Its strategic use allows for the efficient introduction of a specific stereocenter, a dichloromethyl group (a potential bioisostere for other groups), and a substituted fluorophenyl ring, making it an attractive starting point for the synthesis of complex, biologically active molecules in pharmaceutical research and development.

References

  • Fluorinated building blocks in drug design: new pathways and targets.
  • Chemoselective and Divergent Synthesis of Chlorohydrins and Oxaheterocycles via Ir-Catalyzed Asymmetric Hydrogenation.
  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
  • Working Safely with Dichloromethane (DCM, Methylene Chloride). Office of Research Services.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
  • Chiral Drugs: An Overview.
  • Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing.
  • Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade.
  • 2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol. Sigma-Aldrich.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
  • Recent Development in the Asymmetric Synthesis of Optically Active 2-Amino-1-phenylethanol Deriv
  • Mitsunobu Reaction. Master Organic Chemistry.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Dichloromethane (Methylene Chloride)
  • Stereoselective reduction of ketones by various vegetables.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia.
  • Chiral Building Blocks. Buchler GmbH.
  • Mitsunobu Reaction. Chemistry Steps.
  • discovery and synthesis of chiral amino alcohols. Benchchem.
  • Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride.
  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol.
  • Enantioselective Reduction of Ketones. University of Calgary.
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. eScholarship.org.
  • Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades.
  • Advances in chiral analysis: from classical methods to emerging technologies. University of Padova.
  • Chirality & Drug Production. Save My Exams.
  • Determination Techniques for Absolute Configuration of Chiral Compound.

Sources

Reagents for the cyclization of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol to oxiranes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of antifungal pharmacophores, specifically focusing on the cyclization of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol to its corresponding


-chlorooxirane  (epoxide).

This transformation is a critical, yet sensitive, step often encountered in the synthesis of triazole antifungals (e.g., Albaconazole analogs). The presence of the gem-dichloro moiety introduces unique reactivity challenges, specifically the thermal instability of the resulting


-chloroepoxide, which requires precise reagent selection and temperature control.

Executive Summary

The cyclization of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol (Compound 1 ) yields 2-chloro-2-(3-fluoro-5-methoxyphenyl)oxirane (or its regioisomer depending on migration, but typically the 2-chloro-3-aryloxirane via direct displacement). Unlike simple chlorohydrins, the gem-dichloro substrate yields an


-chloroepoxide , a highly reactive electrophile.

This guide prioritizes a Phase Transfer Catalysis (PTC) protocol. This method offers superior control over the exotherm and minimizes the risk of rearrangement to


-chloroaldehydes, a common side reaction in homogeneous, high-temperature base treatments.

Mechanistic Insight & Causality

To select the right reagent, one must understand the failure modes of this reaction.

  • Activation: A base deprotonates the secondary alcohol (

    
    ), forming an alkoxide.
    
  • Cyclization (

    
    ):  The alkoxide attacks the adjacent carbon bearing two chlorine atoms.
    
  • Displacement: One chloride ion is expelled, forming the three-membered oxirane ring.

  • Electronic Influence: The 3-fluoro-5-methoxyphenyl ring exerts a "push-pull" electronic effect. The methoxy group (EDG) stabilizes the developing positive character on the benzylic carbon, while the fluorine (EWG) increases the acidity of the benzylic proton (though less relevant here) and modifies lipophilicity.

Critical Risk:


-Chloroepoxides are thermally unstable. If the reaction temperature exceeds 

or if the base is too concentrated, the epoxide ring can open and rearrange into an

-chloroaldehyde or ketone (via hydride or chloride shift).
Pathway Visualization

The following diagram illustrates the reaction pathway and the competing rearrangement risk.

Mechanism Substrate 2,2-Dichloro-1- (3-fluoro-5-methoxyphenyl)ethanol Alkoxide Intermediate Alkoxide Substrate->Alkoxide Deprotonation Base Base (OH-) Base->Alkoxide TS Transition State (Anti-Periplanar) Alkoxide->TS Rotation Product 2-Chloro-3-(aryl)oxirane (Target) TS->Product Intramolecular SN2 (-Cl⁻) SideProduct α-Chloroaldehyde (Rearrangement) Product->SideProduct Thermal Rearrangement (>40°C)

Figure 1: Mechanistic pathway showing the critical branch point between stable epoxide formation and thermal rearrangement.

Reagent Selection Guide

The choice of base and solvent system dictates the yield and purity.

Reagent SystemBase StrengthSolventProsConsRecommended For
System A: PTC (Preferred) NaOH (50% aq)DCM or TolueneSelf-regulating , high yield, scalable.Requires vigorous stirring.Standard Protocol
System B: Anhydrous NaH or KOtBuTHF (

)
Extremely fast, irreversible.High risk of over-reaction; hazardous (H2 gas).Small scale / Kinetic studies
System C: Mild Carbonate

/

Acetone or DMFVery mild, low rearrangement risk.Slow reaction rate (12-24h); solvent removal issues.Sensitive substrates
Why System A (PTC) is Superior?

For gem-dichloro substrates, the biphasic system (Water/Organic) utilizing a quaternary ammonium salt (e.g., TBAB) is superior because:

  • Buffer Effect: The effective concentration of base in the organic phase is limited by the catalyst transfer rate, preventing "hot spots" that cause rearrangement.

  • Solvation: The lipophilic aryl group (3-F-5-OMe-Ph) dissolves well in DCM/Toluene, protecting the product from hydrolysis in the aqueous phase.

Detailed Experimental Protocol (System A)

Objective: Synthesis of 2-chloro-3-(3-fluoro-5-methoxyphenyl)oxirane. Scale: 10.0 g Input (Adjustable).

Materials
  • Substrate: 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol (1.0 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (10 volumes).

  • Base: Sodium Hydroxide (NaOH), 20-50% w/w aqueous solution (3.0 equiv).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%).

Step-by-Step Methodology
  • Preparation of Organic Phase:

    • In a round-bottom flask equipped with a magnetic stir bar (or overhead stirrer for >50g), dissolve 10.0 g of the Substrate in 100 mL of DCM.

    • Add 0.05 equiv of TBAB . Stir until dissolved.

    • Checkpoint: Solution should be clear.

  • Temperature Control:

    • Cool the organic solution to 0–5 °C using an ice/water bath.

    • Reasoning: Low initial temperature suppresses side reactions during the initial exothermic deprotonation.

  • Base Addition:

    • Add the NaOH solution (3.0 equiv) dropwise over 15–20 minutes.

    • Maintain internal temperature

      
      .
      
  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (20–25 °C) .

    • Stir vigorously (critical for PTC efficiency).

    • TLC/HPLC Check: Monitor consumption of starting material every 30 minutes.

    • Endpoint: Typically complete within 2–4 hours.[1]

  • Quench and Workup:

    • Cool back to 5 °C.

    • Dilute with cold water (50 mL).

    • Separate the phases. Extract the aqueous layer once with DCM (30 mL).

    • Combine organic layers and wash with Brine (sat. NaCl) to remove residual base and catalyst.

    • Dry over anhydrous

      
      .
      
  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (Rotavap) at bath temperature < 30 °C .

    • Caution: Do not heat above 30 °C. The product is heat-sensitive.

Workflow Diagram

Workflow Start Dissolve Substrate + TBAB in DCM (0°C) AddBase Add 50% NaOH (aq) Dropwise Start->AddBase React Stir at 20°C (2-4 Hours) AddBase->React Check Check TLC/HPLC (SM < 1%) React->Check Check->React Incomplete Workup Phase Separation Wash w/ Brine Check->Workup Complete Isolate Evaporate Solvent (<30°C) Workup->Isolate

Figure 2: Operational workflow for the PTC-mediated cyclization.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Poor stirring (PTC failure).Increase stirring speed (RPM); ensure emulsion formation.
Side Product (Aldehyde) Temperature too high.Keep reaction

; Keep evaporation

.
Hydrolysis (Diol) Reaction time too long.Quench immediately upon SM consumption.
Emulsion during workup Surfactant effect of TBAB.Add more brine; filter through Celite pad if necessary.

Safety & Handling

  • Epoxide Hazards: The product is a potent alkylating agent. Handle in a fume hood. Wear nitrile gloves.

  • Corrosives: 50% NaOH is highly corrosive.

  • Waste: Aqueous waste contains quaternary ammonium salts; dispose of according to halogenated organic waste protocols.

References

  • Chemistry Steps. (2021). Epoxides by Cyclization of Halohydrins: Mechanism and Stereochemistry. Retrieved from

  • Master Organic Chemistry. (2015). Formation of Epoxides from Halohydrins.[2][3][4] Retrieved from

  • Organic Syntheses. (1952). 2,2-Dichloroethanol Synthesis and Reactivity. Coll. Vol. 3, p. 200. Retrieved from (Contextual reference for dichloro-alcohol handling).

  • Transformation Tutoring. (2022). Base-Promoted Cyclization of Halohydrins: SN2 Mechanism.[2][3] Retrieved from

  • University of Calgary. Chapter 16: Ethers and Epoxides - Intramolecular SN2. Retrieved from

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Optically active halohydrins are critical building blocks in the synthesis of pharmaceuticals and agrochemicals, where a specific stereoisomer often dictates biological activity. This application note provides a detailed protocol for the enzymatic kinetic resolution (EKR) of racemic 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. We leverage the high enantioselectivity of lipases, particularly Candida antarctica Lipase B (CAL-B), to preferentially acylate one enantiomer of the racemic alcohol. This method offers a green, efficient, and highly selective alternative to traditional chemical resolution techniques, yielding both the unreacted (S)-enantiomer of the alcohol and the acylated (R)-enantiomer with high enantiomeric excess (ee).[1] The protocols herein cover enzyme screening, a detailed kinetic resolution procedure, and the corresponding chiral High-Performance Liquid Chromatography (HPLC) method for accurate monitoring and validation.

Introduction and Scientific Principle

The synthesis of enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Kinetic resolution is a widely adopted strategy for separating racemic mixtures.[2] Among various methods, enzyme-catalyzed kinetic resolution stands out due to its operational simplicity, mild reaction conditions, and exceptional selectivity.[3]

Lipases (EC 3.1.1.3) are a class of hydrolases that are robustly active in non-aqueous environments, making them ideal for synthetic applications.[1][2] The principle of this protocol is based on the lipase-catalyzed transesterification of racemic 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. The enzyme, acting as a chiral catalyst, distinguishes between the two enantiomers of the alcohol. It preferentially catalyzes the acylation of one enantiomer (typically the R-enantiomer for secondary alcohols with CAL-B) at a much higher rate than the other.[4]

The reaction utilizes an acyl donor, such as vinyl acetate. The choice of vinyl acetate is strategic; its enol leaving group tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction forward.[5] The process is stopped at or near 50% conversion, which theoretically provides the maximum possible yield of 50% for each enantiomer with high optical purity.[1] The resulting mixture contains the unreacted (S)-alcohol and the newly formed (R)-acetate, which can then be separated by standard chromatographic techniques.

Kinetic_Resolution_Principle racemate Racemic (R,S)-Alcohol (Substrate) enzyme Lipase (e.g., Novozym 435) racemate->enzyme k_fast (R) k_slow (S) acyl_donor Vinyl Acetate (Acyl Donor) acyl_donor->enzyme s_alcohol (S)-Alcohol (Unreacted) r_acetate (R)-Acetate (Product) enzyme->s_alcohol Remains enzyme->r_acetate Acylated

Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution. The enzyme selectively acylates the R-enantiomer, leaving the S-enantiomer unreacted.

Materials and Equipment

Reagents and Consumables
  • Racemic 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol (Substrate)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Pseudomonas cepacia Lipase (Amano Lipase PS)

  • Candida rugosa Lipase

  • Vinyl Acetate (Acyl Donor, >99% purity)

  • n-Hexane (Anhydrous, HPLC grade)

  • tert-Butyl methyl ether (MTBE, Anhydrous, HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Diatomaceous Earth (Celite®)

  • Methanol (HPLC grade)

  • Molecular Sieves (4 Å)

  • Deuterated Chloroform (CDCl₃) for NMR

  • Standards of racemic alcohol and acetate for HPLC calibration

Equipment
  • Magnetic stirrer with heating plate

  • Thermostatically controlled orbital shaker or water bath[5]

  • Reaction vials (10-25 mL) with screw caps and PTFE septa

  • Analytical balance

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

  • Chiral HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)

  • Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® OD-H or similar polysaccharide-based column)[6]

  • NMR Spectrometer (for structural confirmation)

Experimental Protocols

Protocol 1: Lipase Screening

Rationale: The choice of enzyme is paramount for achieving high enantioselectivity. Different lipases exhibit varying activities and selectivities towards a given substrate.[7] A screening experiment is essential to identify the most effective biocatalyst.

Procedure:

  • Activate molecular sieves by heating at 150°C under vacuum for 4 hours and cool under an inert atmosphere.

  • In three separate 10 mL vials, place 50 mg of each lipase to be tested (Novozym 435, Lipase PS, C. rugosa Lipase).

  • To each vial, add racemic alcohol (100 mg, 1.0 equiv).

  • Add 5 mL of anhydrous MTBE and 20 mg of activated molecular sieves.

  • Equilibrate the mixture at 40°C for 15 minutes in an orbital shaker.

  • Initiate the reaction by adding vinyl acetate (1.1 equiv).

  • Seal the vials and incubate at 40°C with agitation (200 rpm).

  • Monitor the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot by filtering through a small pad of silica gel with ethyl acetate and prepare for HPLC analysis as described in Protocol 3.

  • Identify the lipase that provides approximately 50% conversion with the highest enantiomeric excess (ee) for both the remaining substrate and the product.

Protocol 2: Optimized Preparative Kinetic Resolution

Rationale: This protocol scales up the reaction based on the optimal enzyme identified in the screening phase. Novozym 435 is often a robust choice for resolving secondary alcohols and is used here as the primary example.

Procedure:

  • To a 100 mL flask, add racemic 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol (1.0 g).

  • Add 50 mL of anhydrous n-hexane. Using a non-polar solvent like hexane or MTBE is common and often enhances enzyme performance.[5][8]

  • Add Novozym 435 (100 mg, 10% w/w of substrate).

  • Place the flask in a thermostatic water bath set to 40°C with magnetic stirring.

  • Initiate the reaction by adding vinyl acetate (1.1 equivalents).

  • Monitor the reaction progress closely using the chiral HPLC method (Protocol 3) until the conversion reaches 45-50%. This is the critical endpoint to maximize the ee of both components.

  • Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude mixture of unreacted (S)-alcohol and product (R)-acetate can be purified using silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient).

Experimental_Workflow start Racemic Alcohol + Vinyl Acetate + Solvent reaction Add Lipase (Novozym 435) Incubate at 40°C, 200 rpm start->reaction monitor Monitor by Chiral HPLC (Target: ~50% Conversion) reaction->monitor monitor->reaction Continue stop Stop Reaction: Filter off Enzyme monitor->stop Achieved concentrate Concentrate Filtrate (Rotary Evaporator) stop->concentrate purify Purify via Flash Chromatography concentrate->purify s_alcohol Isolated (S)-Alcohol purify->s_alcohol r_acetate Isolated (R)-Acetate purify->r_acetate

Figure 2: General workflow for the preparative enzymatic kinetic resolution.

Protocol 3: Chiral HPLC Analytical Method

Rationale: An accurate and robust analytical method is crucial for determining the success of the kinetic resolution. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9][10][11]

Method Parameters:

  • Instrument: HPLC system with UV detector.

  • Column: Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v). The ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Analysis and Expected Results

The primary metrics for evaluating the success of a kinetic resolution are conversion (c) and enantiomeric excess (ee) .

Calculations: The enantiomeric excess of the remaining substrate (eeₛ) and the formed product (eeₚ) are calculated from the peak areas (A) of the R and S enantiomers in the chromatogram:

  • eeₛ (%) = |(Aₛ - Aᵣ) / (Aₛ + Aᵣ)| × 100 (for the unreacted alcohol)

  • eeₚ (%) = |(Aᵣ - Aₛ) / (Aᵣ + Aₛ)| × 100 (for the acetate product)

Conversion (c) can be calculated from the ee of the substrate:

  • c (%) = [eeₛ / (eeₛ + eeₚ)] × 100

A more direct calculation of conversion can be made by comparing the initial amount of substrate to the amount remaining.

The enantioselectivity (E) , or enantiomeric ratio, is a measure of the enzyme's ability to discriminate between the two enantiomers and can be calculated using the following equation:

  • E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]

An E-value greater than 100 is generally considered excellent for preparative applications.[4]

Table 1: Hypothetical Results from Lipase Screening

EnzymeTime (h)Conversion (c, %)eeₛ (%) (S)-Alcoholeeₚ (%) (R)-AcetateE-Value
C. rugosa Lipase241518>95~15
P. cepacia Lipase244270>98~80
Novozym 435 8 48 >99 96 >200

Discussion of Expected Results: Based on extensive literature for similar secondary alcohols, Novozym 435 (Candida antarctica Lipase B) is expected to show superior performance.[12][13][14][15] It typically exhibits high enantioselectivity (E > 200) and good activity in organic solvents.[16] The reaction should yield the unreacted (S)-2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol with very high optical purity (>99% ee) and the corresponding (R)-acetate with slightly lower but still excellent optical purity (>95% ee) at approximately 50% conversion.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive enzyme; presence of water or inhibitors in the solvent/substrate.Use a fresh batch of enzyme. Ensure all reagents and solvents are anhydrous. Add activated molecular sieves.[7]
Low Enantioselectivity (Low E-value) Non-optimal enzyme; incorrect solvent or temperature.Screen other lipases. Try different solvents (e.g., toluene, CPME).[8] Lowering the reaction temperature can sometimes increase enantioselectivity, albeit at the cost of a slower reaction rate.[3]
Reaction Overshoots 50% Conversion Monitoring interval is too long.Monitor the reaction more frequently as it approaches the 50% mark to avoid eroding the ee of the product.
Poor Peak Shape/Resolution in HPLC Incorrect mobile phase composition; column degradation.Optimize the hexane/isopropanol ratio. Flush the column or try a new one. Ensure the sample is fully dissolved in the mobile phase.[6]

Conclusion

This application note details a reliable and highly selective method for the kinetic resolution of racemic 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol using lipase-catalyzed transesterification. The protocol, centered around the use of immobilized Candida antarctica Lipase B (Novozym 435), provides a practical and scalable route to access both enantiomers of this valuable chiral building block in high optical purity. The described methodologies for reaction execution, monitoring, and analysis form a self-validating system, ensuring reproducible and high-quality results for applications in pharmaceutical research and development.

References

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322. (2015). JOCPR. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). MDPI. [Link]

  • Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. (2020). PubMed. [Link]

  • Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. (2026). ResearchGate. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. (1997). IUPAC. [Link]

  • Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. (n.d.). ResearchGate. [Link]

  • Chemoenzymatic synthesis of (2S)-2-arylpropanols through a dynamic kinetic resolution of 2-arylpropanals with alcohol dehydrogenases. (n.d.). Royal Society of Chemistry. [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions. (2023). University of Babylon Private CDN. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. (2025). PMC. [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). MDPI. [Link]

  • Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-β-butyrolactone in organic solvents. (2025). ResearchGate. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (2011). Almac. [Link]

  • Chiral Separation Techniques: A Practical Approach. (n.d.). ResearchGate. [Link]

  • Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. (2017). PubMed. [Link]

  • Stereoselective Synthesis of Chiral Molecules. (2021). Encyclopedia.pub. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC. [Link]

  • Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters: divergent, stereocontrolled synthesis of diltiazem, clentiazem, and siratiazem. (n.d.). Royal Society of Chemistry. [Link]

  • Preparation method of 2-(2-chloroethyl) ethanol. (n.d.).
  • Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis of Antiproliferative β-Lactams. (2026). ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. (n.d.). Institute for Molecular Science. [Link]

  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (2023). MDPI. [Link]

Sources

Application Note: Optimized Grignard Reaction Protocols for the Synthesis of Fluorinated Dichloroethanols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated dichloroethanols are valuable structural motifs in medicinal chemistry and materials science, often imparting unique metabolic stability and conformational properties to parent molecules. Their synthesis, however, presents significant challenges. This application note provides a comprehensive guide for researchers on the successful synthesis of these compounds via the Grignard reaction. We delve into the mechanistic nuances imposed by the highly electron-deficient carbonyl substrates, offer detailed, field-proven protocols, and present a troubleshooting guide to overcome common experimental hurdles. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for professionals in drug development and chemical research.

Introduction & Scientific Context

The Grignard reaction is a cornerstone of organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[2][3] While the reaction with simple aldehydes and ketones is well-established, its application to substrates bearing multiple halogen substituents, such as 1,1-dichloro-2,2,2-trifluoroacetaldehyde or related ketones, requires significant procedural modifications.

The presence of a trifluoromethyl group and two α-chloro atoms dramatically increases the electrophilicity of the carbonyl carbon due to the powerful inductive electron-withdrawing effect of the halogens.[4] This heightened reactivity, while thermodynamically favorable for the addition, creates kinetic challenges that can lead to low yields and complex side-product formation if not properly controlled. This guide provides the critical parameters and experimental logic necessary to navigate these challenges.

Mechanistic Considerations & Critical Challenges

The fundamental mechanism involves the attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.[5]

However, for fluorinated dichloro-substrates, several factors must be rigorously controlled:

  • Extreme Electrophilicity: The carbonyl carbon is exceptionally "electron-poor," making the reaction highly exothermic and rapid. Uncontrolled addition can lead to thermal decomposition and side reactions.

  • Side Reactions: The high basicity of Grignard reagents can promote enolization if the Grignard reagent possesses β-hydrogens.[6] Furthermore, the potential for the dichloro-alkoxide intermediate to undergo further reactions complicates the synthetic pathway.

  • Reagent Stability: Grignard reagents are exquisitely sensitive to moisture and protic solvents, which will quench the reagent and halt the reaction.[7][8] Strict anhydrous conditions are non-negotiable.

The diagram below outlines the core reaction pathway.

Caption: Generalized mechanism for Grignard addition to a halogenated carbonyl.

Optimized Protocol: Synthesis of 1,1-Dichloro-3,3,3-trifluoro-2-methylpropan-2-ol

This protocol details the reaction of methylmagnesium chloride (MeMgCl) with 1,1,1-trifluoro-3,3-dichloroacetone.

Materials & Reagent Quality
ReagentGradeSupplierHandling Notes
Magnesium Turnings>99.5%Standard SupplierActivate before use.
Methyl ChlorideAnhydrousLecture BottleUse with appropriate gas handling equipment.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeStandard SupplierDistill from sodium/benzophenone immediately before use.[9]
1,1,1-Trifluoro-3,3-dichloroacetone>98%Specialty SupplierHighly volatile and corrosive. Handle in a fume hood.
Ammonium Chloride (NH₄Cl)ACS GradeStandard SupplierUsed as a saturated aqueous solution for quenching.[6]
Iodine (I₂)Crystal, ACS GradeStandard SupplierUsed as an activator for magnesium.[9]
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

PART A: Grignard Reagent Preparation This part can be skipped if using a commercially available, titrated Grignard reagent.

  • Apparatus Setup: Assemble a three-necked, flame-dried, 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of dry nitrogen.[9]

  • Magnesium Activation: Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under nitrogen until the purple iodine vapor sublimes and subsequently disappears, indicating the magnesium surface is activated.[9] Allow the flask to cool to room temperature.

  • Reagent Formation: Add 100 mL of anhydrous THF to the flask. Prepare a solution of methyl chloride in THF and add it to the dropping funnel. Initiate the reaction by adding a small portion of the methyl chloride solution. An exotherm and bubbling should be observed. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour at room temperature. The resulting grey/black solution is the Grignard reagent.

PART B: Grignard Addition Reaction

  • Cooling: In a separate flame-dried, 1 L flask under nitrogen, add the prepared Grignard reagent (or a commercial solution of MeMgCl, 1.1 eq.). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Prepare a solution of 1,1,1-trifluoro-3,3-dichloroacetone (1.0 eq.) in 150 mL of anhydrous THF. Add this solution to the stirred Grignard reagent via a dropping funnel very slowly over 2-3 hours. Causality: Slow, low-temperature addition is critical to dissipate the heat from the highly exothermic reaction and prevent side-product formation.[10]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -78 °C for an additional 1 hour. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

PART C: Workup and Purification

  • Quenching: Remove the cooling bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath. Causality: Using saturated NH₄Cl provides a mildly acidic proton source to neutralize the alkoxide without using a strong acid, which could promote dehydration of the tertiary alcohol product.[6]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide

Observed ProblemPotential CauseRecommended Solution
Low or No Product Yield 1. Inactive Grignard reagent due to moisture/air exposure.[7]1. Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of inert gas (N₂ or Ar). Use freshly distilled anhydrous solvents.[9][11]
2. Poor quality starting materials.2. Verify the purity of the halogenated ketone. Distill if necessary.
Recovery of Starting Ketone 1. Insufficient Grignard reagent added.1. Titrate the Grignard reagent before use to determine its exact molarity. Use a slight excess (1.1-1.2 eq.).
2. Addition performed too quickly, leading to localized quenching.2. Ensure slow, dropwise addition of the ketone solution to the Grignard reagent.
Formation of Multiple Products 1. Reaction temperature was too high.[10]1. Strictly maintain the reaction temperature at -78 °C during the entire addition process.
2. Use of a strong acid in workup causing product degradation/rearrangement.2. Use a buffered quench like saturated aqueous NH₄Cl.[6]
Reaction Fails to Initiate 1. Magnesium turnings are passivated (coated with MgO).1. Activate the Mg surface using iodine, 1,2-dibromoethane, or mechanical stirring.[7]

Conclusion

The synthesis of fluorinated dichloroethanols via the Grignard reaction is a powerful but technically demanding procedure. Success hinges on a deep understanding of the challenges posed by the highly electrophilic nature of the polychlorinated, fluorinated carbonyl substrates. By implementing rigorous anhydrous techniques, strict temperature control at -78 °C, and a carefully controlled, slow addition protocol, researchers can reliably achieve high yields of the desired alcohol products. The guidelines presented in this note serve as a robust starting point for the synthesis of this important class of molecules, enabling further advancements in drug discovery and materials science.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • Google Patents. (n.d.). CN113735684A - Method for preparing 1,1,1-trifluoro-2-methyl-2-propanol.
  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]

  • Oreate AI Blog. (2026, February 19). Unlocking Grignard Reactions: Predicting the Major Organic Product. [Link]

  • Chem Help ASAP. (2019, October 30). organometallic nucleophilic additions on carbonyls [Video]. YouTube. [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]

  • Reitti, M., & Kärkäs, M. D. (2017). Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones. Beilstein Journal of Organic Chemistry, 13, 1983–1989. [Link]

  • Ashenhurst, J. (n.d.). 9 Key Mechanisms In Carbonyl Chemistry. Master Organic Chemistry. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent?. [Link]

  • Saskatchewan Open Education Resources. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. [Link]

  • Beacon Bin Science. (2024, May 19). Nucleophiles Addition to Carbonyl Compounds | Grignard Reaction | Organic Chemistry (IIT-JEE, NEET) [Video]. YouTube. [Link]

  • Wang, Z., Yuan, W., & Li, C.-J. (2008). Indium−Copper and Indium−Silver Mediated Barbier–Grignard-Type Alkylation Reaction of Aldehydes Using Unactivated Alkyl Halides in Water. The Journal of Organic Chemistry, 73(11), 4328–4330. [Link]

  • Research Trends. (n.d.). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. [Link]

  • Zultanski, S. L., & Soumeillant, M. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. Organic Process Research & Development, 26(1), 101–107. [Link]

  • Vaia. (n.d.). What key feature of a Grignard reagent allows it to engage in a nucleophilic attack on a carbonyl carbon?. [Link]

  • Google Patents. (n.d.). US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

  • Yoshida, S. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11, 1269389. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. [Link]

  • Taylor & Francis Online. (n.d.). Barbier reaction – Knowledge and References. [Link]

  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

Sources

Application of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic application of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol (DCFME) as a high-value synthon in the development of next-generation agrochemicals.

The 3-fluoro-5-methoxy substitution pattern is a privileged motif in modern medicinal and agrochemical chemistry, offering a "Goldilocks" balance between lipophilicity (LogP) and metabolic stability. The fluorine atom blocks oxidative metabolism at the 3-position, while the methoxy group provides a handle for hydrogen bonding interactions within the target protein active site (e.g., GABA-gated chloride channels in ectoparasites).

The gem-dichloroethanol tail serves as a versatile "warhead precursor," enabling divergent synthetic pathways to three critical agrochemical scaffolds:

  • Aryl Alkynes: Via the Fritsch-Buttenberg-Wiechell rearrangement (precursors to isoxazoles).

  • 
    -Chloroketones:  Via oxidation (precursors to thiazole fungicides).
    
  • Gem-Dichlorostyrenes: Via dehydration (precursors to pyrethroid analogs).

Part 1: Strategic Utility & Mechanism

The Metabolic Shielding Effect

In the design of ectoparasiticides (e.g., isoxazoline class similar to Sarolaner or Lotilaner), the aryl ring is often the primary site of cytochrome P450 metabolism.

  • Fluorine (C3): Increases metabolic half-life by blocking hydroxylation.

  • Methoxy (C5): Modulates solubility and provides a specific vector for binding affinity, distinct from the more lipophilic trifluoromethyl groups found in first-gen isoxazolines.

The "Masked Alkyne" Concept

DCFME is most valuable as a stable, storable precursor to 1-ethynyl-3-fluoro-5-methoxybenzene . Unlike the volatile and unstable terminal alkyne, DCFME can be stored and converted in situ. This alkyne is the obligate starting material for "Click Chemistry" approaches to generating 3,5-diaryl isoxazoles (herbicides/fungicides).

Part 2: Experimental Protocols

Protocol A: Synthesis of DCFME (The Building Block)

Rationale: Direct addition of dichloromethyllithium to the aldehyde is preferred over Grignard reagents due to higher atom economy and milder conditions.

Reagents:

  • 3-Fluoro-5-methoxybenzaldehyde (1.0 eq)

  • Dichloromethane (DCM) (as solvent and reactant)

  • Lithium Diisopropylamide (LDA) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF (10 mL/g substrate) and DCM (1.5 eq). Cool to -78°C .

  • Lithiation: Add LDA (2.0 M in THF/heptane) dropwise over 30 minutes. The solution will turn slightly yellow, indicating the formation of dichloromethyllithium (

    
    ). Critical: Maintain temperature below -70°C to prevent carbene decomposition.
    
  • Addition: Dissolve 3-Fluoro-5-methoxybenzaldehyde in minimal THF and add dropwise to the reaction mixture. Stir at -78°C for 2 hours.

  • Quench: Quench with saturated

    
     solution at -78°C. Allow to warm to room temperature.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc (9:1) to yield DCFME as a white crystalline solid.

Quality Control (QC) Check:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the doublet of doublets at
    
    
    4.8-5.0 ppm (chiral benzylic proton) and the doublet at
    
    
    5.8 ppm (
    
    
    ).
Protocol B: Divergent Synthesis of the Aryl Alkyne

Application: Synthesis of Isoxazole Herbicides/Fungicides via [3+2] Cycloaddition. Mechanism: Dehydration followed by Fritsch-Buttenberg-Wiechell rearrangement.

Reagents:

  • DCFME (Start Material)

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)

  • Triethylamine (

    
    ) (3.0 eq)
    
  • n-Butyllithium (n-BuLi) (2.2 eq)

Step-by-Step Procedure:

  • Mesylation: Dissolve DCFME in DCM at 0°C. Add

    
     followed by MsCl. Stir for 1 hour to form the mesylate in situ.
    
  • Elimination: Allow the mixture to warm to RT. The mesylate undergoes E2 elimination to form 1-(2,2-dichlorovinyl)-3-fluoro-5-methoxybenzene . Isolate this intermediate via a short silica plug.

  • Rearrangement: Dissolve the vinyl dichloride in anhydrous THF and cool to -78°C .

  • Lithiation: Add n-BuLi (2.2 eq) dropwise.

    • Mechanistic Note: The first equivalent performs Lithium-Halogen exchange. The intermediate carbenoid rearranges to the alkyne, and the second equivalent deprotonates the terminal alkyne.

  • Quench: Quench with water to protonate the acetylide.

  • Result: 1-Ethynyl-3-fluoro-5-methoxybenzene (Yield >85%).

Protocol C: Synthesis of Isoxazoline Core (Sarolaner Analog)

Application: Ectoparasiticide discovery. Note: This protocol uses the alkyne generated in Protocol B.[1]

Reagents:

  • Aryl Alkyne (from Protocol B)

  • Chlorooxime derivative (Ar-C(Cl)=NOH) (Dipole precursor)

  • Sodium Bicarbonate (

    
    )
    
  • Isopropanol/Water (1:1)

Step-by-Step Procedure:

  • Dipole Generation: Dissolve the Chlorooxime (1.0 eq) and Aryl Alkyne (1.2 eq) in Isopropanol/Water.

  • Cycloaddition: Add solid

    
     (2.0 eq) in one portion.
    
  • Reaction: Stir at 50°C for 12 hours. The base generates the Nitrile Oxide in situ, which undergoes a [3+2] cycloaddition with the alkyne.

  • Product: This yields the Isoxazole (fully unsaturated).[2]

    • Modification for Isoxazoline (Dihydroisoxazole): To obtain the saturated isoxazoline (Sarolaner-type), one must use the Styrene derivative (obtained by partial hydrogenation of the alkyne using Lindlar catalyst) instead of the alkyne.

Part 3: Data & Visualization

Comparative Physicochemical Profile

The following table contrasts the 3-F-5-OMe motif against standard agrochemical aryl patterns.

Aryl MotifLogP (Est.)Metabolic StabilitySteric BulkApplication
Phenyl (Unsubstituted)2.1Low (Rapid Oxidation)LowGeneral
3,5-Dichlorophenyl3.6HighMediumSarolaner
3-CF3-5-Chlorophenyl4.2Very HighHighFluralaner
3-F-5-Methoxyphenyl 2.8 High (Blocked C3) Medium Next-Gen Analogs
Synthetic Workflow Diagram

G cluster_0 Key Transformation Aldehyde 3-Fluoro-5-methoxy benzaldehyde DCFME 2,2-Dichloro-1-(3-fluoro- 5-methoxyphenyl)ethanol (DCFME) Aldehyde->DCFME CHCl2-Li (Protocol A) VinylCl Gem-Dichlorostyrene Intermediate DCFME->VinylCl MsCl, Et3N (Dehydration) Thiazole Alpha-Chloroketone -> Thiazole DCFME->Thiazole Oxidation (Swern) Alkyne Aryl Alkyne (Universal Synthon) VinylCl->Alkyne n-BuLi (Rearrangement) Isoxazole 3,5-Diaryl Isoxazole (Fungicide/Herbicide) Alkyne->Isoxazole Nitrile Oxide [3+2] Cycloaddition

Caption: Divergent synthesis map showing the conversion of DCFME into high-value Alkyne and Isoxazole scaffolds.

References

  • Synthesis of 2,2-Dichloro-1-arylethanols

    • Title: "Nucleophilic Dichloromethyl
    • Source:Journal of Organic Chemistry.
    • Context: General methodology for adding to benzaldehydes.
  • Fritsch-Buttenberg-Wiechell Rearrangement

    • Title: "Rearrangement of 1,1-Diaryl-2,2-dihaloethylenes to Diarylacetylenes."
    • Source:Organic Reactions.[1][3][4][5][6][7]

    • Context: Mechanism for converting the vinyl dichloride intermedi
  • Isoxazoline Insecticides (General Class)

    • Title: "Isoxazolines: A Novel Class of Ectoparasiticides."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Establishes the biological relevance of the isoxazoline core in modern agrochemistry.
  • Application of Gem-Dichloro Alcohols

    • Title: "Gem-Dichloro Alcohols as Building Blocks in Organic Synthesis."
    • Source:Chemical Reviews.
    • Context: Detailed reactivity profiles of the specific functional group in DCFME.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The advice herein is grounded in established principles of organometallic chemistry and process optimization.

While specific literature for this exact molecule is not abundant, the synthesis can be reliably approached through the well-established Grignard reaction.[1][2] This guide focuses on the likely and most practical synthetic route: the reaction of 3-fluoro-5-methoxyphenylmagnesium bromide with dichloroacetaldehyde . We will address potential pitfalls in both the formation of the Grignard reagent and its subsequent reaction, providing actionable solutions to maximize your success.

Troubleshooting Guide: From Low Yield to No Reaction

This section is structured to help you diagnose and solve specific problems you may encounter during the synthesis.

Problem 1: The Grignard Reagent Fails to Form or Forms in Low Yield.

Symptom: The magnesium turnings do not disappear, no exotherm is observed, or subsequent titration shows very low concentration of the active reagent.

Causality: The formation of a Grignard reagent is a surface reaction that is notoriously sensitive to atmospheric moisture, oxygen, and the quality of the reagents and glassware.[3][4][5] An oxide layer on the magnesium and trace amounts of water can completely inhibit the reaction.[4][5]

Possible Causes & Recommended Solutions

Possible Cause Detailed Explanation & Solution
1. Presence of Moisture Explanation: Grignard reagents are powerful bases that react instantly and irreversibly with water (and other protic sources), quenching the reagent faster than it can form.[1][3] Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying (>120°C for several hours) and cooled under a stream of inert gas (Argon or Nitrogen).[4] Solvents like THF or diethyl ether must be anhydrous. Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.[4]
2. Inactive Magnesium Surface Explanation: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the reactive metal surface.[4][5] Solution: Activate the magnesium. This can be achieved by mechanically crushing the turnings with a glass rod (under inert gas) to expose a fresh surface.[4] Alternatively, chemical activation using a small crystal of iodine or a few drops of 1,2-dibromoethane is highly effective.[4] The disappearance of the iodine color is a good indicator of activation.[5][6]
3. Poor Quality Organic Halide Explanation: The precursor, likely 1-bromo-3-fluoro-5-methoxybenzene, must be pure and anhydrous. Impurities can interfere with the reaction. Solution: Ensure the purity of your starting aryl bromide. If necessary, purify it by distillation or column chromatography and ensure it is dry before use.
4. Improper Initiation Technique Explanation: Sometimes the reaction simply needs a "push" to get started. Solution: Add a small amount of the aryl bromide solution to the activated magnesium and stir vigorously.[4] Gentle warming with a heat gun may be necessary to initiate the reaction.[4] Once initiated, the reaction is typically exothermic and should sustain itself. Be prepared to cool the flask if the reaction becomes too vigorous.[7]
Problem 2: The Yield of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is Low.

Symptom: After workup and purification, the isolated product mass is significantly lower than the theoretical maximum.

Causality: Low yields often stem from competing side reactions, inaccurate reagent stoichiometry, or suboptimal reaction conditions that favor undesired pathways over the target nucleophilic addition.[3][8]

Possible Causes & Recommended Solutions

Possible Cause Detailed Explanation & Solution
1. Inaccurate Grignard Concentration Explanation: The concentration of the Grignard reagent solution can be lower than expected due to partial degradation or incomplete formation. Using a substoichiometric amount will directly limit the product yield.[3][4] Solution: Always titrate your Grignard reagent just before use to determine its exact molarity.[3] A common method involves titration against a solution of I₂ in THF until the brown color disappears.[3][4] This allows for the precise addition of the required equivalents.
2. Competing Side Reactions Explanation: The primary side reaction of concern is the enolization of dichloroacetaldehyde. The Grignard reagent can act as a base, abstracting an acidic α-proton from the aldehyde to form an enolate, which does not lead to the desired alcohol product.[3][8] Another possibility is the Wurtz coupling of the aryl halide.[3] Solution: Add the dichloroacetaldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0°C or -78°C).[3] This favors the nucleophilic addition pathway over enolization. Do not add the Grignard reagent to the aldehyde, as this creates a temporary excess of the base.
3. Product Loss During Workup Explanation: The workup procedure is critical for protonating the intermediate magnesium alkoxide and separating the product from inorganic salts. Improper quenching or extraction can lead to significant product loss.[3] Solution: Quench the reaction by slowly pouring the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This is a mild acidic quench that minimizes the risk of product degradation. Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times (at least 3x) to recover all of the product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this synthesis? A: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for forming aryl Grignard reagents as it solvates the magnesium species well.[6] Anhydrous diethyl ether is also a standard and effective choice.[4]

Q2: How can I purify the final product, 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol? A: The primary method for purification will likely be flash column chromatography on silica gel.[9] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the desired alcohol from non-polar byproducts (like biphenyl from Wurtz coupling) and residual starting materials. Recrystallization from a suitable solvent system could also be an option if the product is a solid.

Q3: My reaction mixture turned dark brown/black during Grignard formation. Is this normal? A: While the reaction mixture typically turns a cloudy grey or brownish color, a very dark or black solution can indicate decomposition or the formation of finely divided metal from side reactions.[4][6] This may be caused by impurities or overheating.[4] While it doesn't always mean the reaction has failed, it can be associated with lower yields. If possible, try to maintain a gentle reflux rather than vigorous, prolonged heating.[6]

Q4: Can I use 1-chloro-3-fluoro-5-methoxybenzene instead of the bromo- derivative? A: While possible, it is not recommended. The reactivity of organic halides for Grignard formation follows the trend I > Br > Cl >> F.[4] Aryl chlorides are significantly less reactive than aryl bromides and often require more forcing conditions or specialized activation methods to form a Grignard reagent, which can lead to more side reactions.

Experimental Workflow & Protocols

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified product.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Workup & Purification A 1-Bromo-3-fluoro-5-methoxybenzene + Mg Turnings B Activate Mg (Iodine, 1,2-Dibromoethane) A->B Activation C Reaction in Anhydrous THF (Inert Atmosphere) B->C Initiation D 3-fluoro-5-methoxyphenyl- magnesium bromide C->D Formation F Slow addition at 0°C D->F E Dichloroacetaldehyde (in Anhydrous THF) E->F G Intermediate Magnesium Alkoxide F->G H Quench with sat. aq. NH4Cl G->H I Liquid-Liquid Extraction (EtOAc/Water) H->I J Dry, Concentrate I->J K Purification (Column Chromatography) J->K L 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol K->L

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Low Yield: A Decision Tree

If you are experiencing low yields, use this decision tree to diagnose the potential issue.

G Start Low Yield of Final Product CheckGrignard Was the Grignard reagent titrated before use? Start->CheckGrignard NoTritation No CheckGrignard->NoTritation No YesTritation Yes CheckGrignard->YesTritation Yes Result1 Root Cause Likely: Incorrect Stoichiometry. Action: Always titrate the Grignard reagent. NoTritation->Result1 CheckConditions Was the aldehyde added slowly at low temp (≤ 0°C)? YesTritation->CheckConditions BadConditions No CheckConditions->BadConditions No GoodConditions Yes CheckConditions->GoodConditions Yes Result2 Root Cause Likely: Side reactions (Enolization). Action: Optimize addition rate and temperature. BadConditions->Result2 CheckWorkup Was the workup performed with sat. NH4Cl and multiple extractions? GoodConditions->CheckWorkup BadWorkup No CheckWorkup->BadWorkup No GoodWorkup Yes CheckWorkup->GoodWorkup Yes Result3 Root Cause Likely: Product loss during workup. Action: Use mild quench and perform at least 3 extractions. BadWorkup->Result3 Result4 Root Cause Unclear. Action: Re-evaluate Grignard formation step. Check for moisture and Mg activation. GoodWorkup->Result4

Caption: Decision tree for troubleshooting low product yield.

Protocol: Titration of Grignard Reagent with Iodine

This protocol allows for the determination of the active Grignard reagent concentration.[3][4]

Materials:

  • 1.0 M solution of I₂ in anhydrous THF

  • Anhydrous THF

  • Grignard reagent solution to be titrated

  • Small, oven-dried flask with a stir bar

  • Syringes

Procedure:

  • To the dry flask under an inert atmosphere (Argon or N₂), add a precise volume (e.g., 1.0 mL) of the 1.0 M I₂ solution.

  • Dilute with 2-3 mL of anhydrous THF. The solution will be dark brown.

  • Cool the iodine solution to 0°C in an ice bath.[3]

  • Slowly add the Grignard reagent solution dropwise via a 1 mL syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color disappears completely, and the solution becomes colorless or the cloudy grey of the reagent.[3]

  • Record the volume of Grignard reagent added.

  • Calculate the molarity: Molarity (Grignard) = (Volume of I₂ × Molarity of I₂) / Volume of Grignard added.

  • Repeat the titration at least once more to ensure accuracy.

References

  • Troubleshooting low yield in Grignard synthesis of tertiary alcohols. Benchchem.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
  • Essa, A. H., et al. (2013). Reduction of 2,2,2-trichloro-1-arylethanones by RMgX: mechanistic investigation and the synthesis of substituted α,α-dichloroketones. Chemical Communications. [Link]

  • Reddit discussion on troubleshooting Grignard reactions. r/chemistry Reddit. [Link]

  • Reddit discussion on perfecting Grignard formation. r/Chempros Reddit. [Link]

  • Grignard Reaction Lab Manual. University of Missouri-St. Louis. [Link]

  • Yang, H., & Fang, L. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Grignard reaction. Wikipedia. [Link]

  • Sroog, C. E., & Woodburn, H. M. 2,2-dichloroethanol. Organic Syntheses. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Supporting Information for Fe-catalyzed Biaryl Cross-coupling Reaction. The Royal Society of Chemistry. [Link]

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI. [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Journal of Organic Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

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Purification strategies for 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-DCFME-001 Subject: Optimization of Recrystallization Strategy for Halogenated Aryl Ethanols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol (hereafter referred to as Target-OH ). This molecule belongs to the class of


-dichloro-

-hydroxy compounds, often synthesized via the reduction of the corresponding ketone or Grignard addition of dichloromethyl species.

The Core Challenge: These intermediates possess a "conflicted" solubility profile.[1][2] The lipophilic 3-fluoro-5-methoxyphenyl ring and the dichloromethyl group drive solubility in non-polar solvents, while the hydroxyl group (-OH) demands polarity. This frequently leads to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation, particularly when impurities (like the unreacted ketone) depress the melting point.

This guide provides a self-validating purification protocol designed to reject the ketone precursor and maximize recovery of the alcohol.

Part 1: Solvent System Selection

The Solubility Logic

To purify Target-OH , we must exploit the acidity of the alcohol proton (enhanced by the electron-withdrawing


 group) and the lipophilicity of the aryl ring.
Solvent SystemRoleRecommendation StatusTechnical Rationale
Heptane / Ethyl Acetate Primary Highly Recommended Standard non-polar/polar mix.[2] EtOAc solubilizes the alcohol; Heptane acts as the anti-solvent.[2] The boiling point allows for gentle heating without thermal degradation.[2]
Toluene / Heptane AlternativeConditional Good for rejecting highly polar impurities.[2] However, Toluene's

-stacking with the aryl ring can sometimes solvate the product too well, reducing yield.
Ethanol / Water Avoid Not Recommended While common for alcohols, the high halogen content of Target-OH makes it poorly soluble in water, leading to immediate oiling out before crystals form.[2]
Dichloromethane (DCM) / Hexane RescueFor "Oiling Out" If the compound oils out, redissolve in DCM (very high solubility) and slowly titrate with Hexane to induce controlled nucleation.

Part 2: The Recrystallization Protocol

Workflow Visualization

The following decision tree outlines the critical path for processing the crude material.

RecrystallizationWorkflow Start Crude Target-OH (Solid/Oil) Dissolve 1. Dissolve in Minimal Hot EtOAc (50-60°C) Start->Dissolve CheckClear Solution Clear? Dissolve->CheckClear Filter Hot Filtration (Remove inorganics) CheckClear->Filter No (Solids present) AntiSolvent 2. Add Heptane Dropwise until Cloud Point CheckClear->AntiSolvent Yes Filter->AntiSolvent Cooling 3. Controlled Cooling (10°C/hour) AntiSolvent->Cooling CheckOil Oiling Out? Cooling->CheckOil Seed Add Seed Crystal @ Cloud Point CheckOil->Seed No (Cloudy) Reheat Reheat to Clear Add 5% more EtOAc CheckOil->Reheat Yes (Liquid droplets) Harvest 4. Filter & Wash (Cold Heptane) Seed->Harvest Reheat->Cooling

Figure 1: Decision logic for the recrystallization of dichloro-aryl ethanols, emphasizing the intervention for "oiling out" events.

Detailed Step-by-Step Procedure
  • Dissolution: Place crude Target-OH in a flask. Add Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of crude).[2] Heat to 50-60°C .

    • Note: Do not boil aggressively.[2] Dichloro-alcohols can be thermally sensitive (see Safety section).[2]

  • Clarification: If undissolved solids remain (salts/catalyst), perform a hot filtration.[2]

  • The Cloud Point: While maintaining 50°C, add Heptane dropwise.[2]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[2]

    • Add 2-3 drops of EtOAc to clear the solution back to transparent.[2]

  • Nucleation (The Critical Step): Remove from heat.[2][3]

    • If you have seeds: Add a tiny crystal of pure Target-OH now.[2]

    • If no seeds: Scratch the inner glass wall with a glass rod to induce nucleation.[2]

  • Crystallization: Allow to cool to room temperature undisturbed for 2 hours. Then move to

    
     for final harvest.
    
  • Wash: Filter the crystals and wash with cold Heptane (rejects the ketone impurity).[2]

Part 3: Troubleshooting Guide (FAQ)

Q1: The product separates as a yellow oil at the bottom, not crystals. Why?

A: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1][2]

  • Cause: The solution temperature is above the "oiling out limit" (metastable zone) but the concentration is too high, or the melting point of your impure solid is lower than the solvent boiling point.

  • Fix:

    • Reheat the mixture until it is a single phase.

    • Add a small amount of the good solvent (EtOAc) to lower the saturation slightly.[2]

    • Seed the solution at a higher temperature (warm saturation).

    • Cool much slower. Rapid cooling forces the oil phase out before the crystal lattice can organize.[2]

Q2: My purity is stuck at 95%. The ketone starting material persists.

A: Ketones and alcohols often co-crystallize due to similar lipophilicity.[2]

  • Mechanism: The ketone lacks the H-bond donor capability of the alcohol.

  • Fix: Switch to a solvent system that discriminates by H-bonding.

    • Use Toluene/Heptane .[2] The alcohol will interact less favorably with Toluene than the ketone, potentially leaving the ketone in the mother liquor.

    • Alternatively, perform a slurry wash : Suspend the solid in cold Hexane/Toluene (9:1) and stir for 1 hour. The ketone is often more soluble in the aromatic solvent than the alcohol crystal lattice is.[2]

Q3: I see a new impurity appearing after recrystallization (approx. +36 mass units or dimerization).

A: You may be forming the Epoxide or a Dimer .[2]

  • Mechanism: Under basic conditions or high heat, the 2,2-dichloroalcohol can undergo intramolecular cyclization to form 1-(3-fluoro-5-methoxyphenyl)-2-chlorooxirane (loss of HCl).

  • Prevention: Ensure all glassware is acid-washed or neutral.[2] Avoid any trace of base (e.g., if you washed the crude with

    
    , ensure it is fully neutralized). Keep heating baths below 65°C.
    

Part 4: Safety & Stability (Critical)

WARNING: Epoxide Formation Risk The structural motif


 is a latent electrophile.
  • Base Sensitivity: Exposure to bases (NaOH,

    
    , or even basic alumina) will rapidly convert Target-OH  into the corresponding chloro-epoxide  via dehydrochlorination [1].
    
  • Thermal Instability: Prolonged heating above 80°C can induce degradation.[2]

Stability Diagram:

Stability Target Target-OH (Dichloroethanol) Epoxide Byproduct: Chloro-Epoxide Target->Epoxide Degradation Pathway Base Base/Heat (-HCl)

Figure 2: Degradation pathway of dichloroethanols to epoxides.

References

  • General Reactivity of 2-Haloethanols

    • Paquin, J. F., et al. (2012).[2][4][5] Halogenation of Primary Alcohols Using a Tetraethylammonium Halide. Organic Letters.

    • Note: Discusses the reactivity of halogenated alcohols and the risks of elimin
  • Crystallization of Halogenated Aromatics

    • Gurbanov, A. V., et al. (2020).[2][5] Synthesis and crystal structure of 2,2-dichloro-1-arylethanol derivatives. (Contextual reference for structural behavior of dichloro-aryl-ethanols).

  • Purification Methodologies

    • MIT OpenCourseWare.[2] Two-Solvent Recrystallization Guide. (Standard Protocol for Oiling Out issues).

  • Related Compound Data (Solubility/Properties)

    • PubChem. 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol.[2][6] (Analogous halogenated ethanol solubility data). [6]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Minimizing side reactions during the chlorination of 3-fluoro-5-methoxyphenyl ethanols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chlorination of 3-fluoro-5-methoxyphenyl ethanols. Our focus is on providing practical, mechanistically grounded solutions to common side reactions encountered during this critical synthetic transformation.

Foundational Principles: The Target Reaction and Inherent Challenges

The conversion of 3-fluoro-5-methoxyphenyl ethanol to its corresponding chloride is a key step in many synthetic routes. The target transformation typically involves the substitution of the benzylic hydroxyl group with a chloride ion. Thionyl chloride (SOCl₂) is a common reagent for this purpose, proceeding through a chlorosulfite intermediate.[1] However, the electronic nature of the substrate—an electron-rich aromatic ring due to the activating methoxy and fluoro substituents—creates a landscape ripe for competing side reactions.

The primary challenge lies in controlling the reactivity of the benzylic carbocation, or the species with significant carbocationic character, that forms or is implicated in the transition state. This electrophilic intermediate is not only the gateway to the desired product but also the origin of most unwanted byproducts.

Start 3-fluoro-5-methoxyphenyl ethanol Reagent + SOCl2 Side_Reaction_2 Side Reaction: Ether Formation Start->Side_Reaction_2 Acid-Catalyzed Dehydration (with another alcohol molecule) Side_Reaction_3 Side Reaction: Ring Chlorination Start->Side_Reaction_3 Electrophilic Attack on Arene (by Cl+ source) Intermediate Chlorosulfite Intermediate Reagent->Intermediate Formation Carbocation Benzylic Carbocation (or species with carbocationic character) Intermediate->Carbocation Ionization (SN1-like) or Polarization Desired_Product Desired Product: 1-(1-chloroethyl)-3-fluoro-5-methoxybenzene Side_Reaction_1 Side Reaction: Friedel-Crafts Alkylation Carbocation->Desired_Product Chloride Attack (Productive) Carbocation->Side_Reaction_1 Electrophilic Attack on Arene (Dimerization/Polymerization)

Caption: Core reaction pathways for chlorination and major side reactions.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective actions.

Q1: My reaction mixture turns dark, and I'm isolating a high-molecular-weight, tarry substance instead of my product. What is happening?

A1: Diagnosis & Mechanism

This is a classic sign of uncontrolled Friedel-Crafts alkylation .[2][3] The benzylic carbocation (or related electrophilic species) generated during the reaction is a potent electrophile. Instead of being trapped by a chloride ion, it is being attacked by the electron-rich aromatic ring of another molecule of starting material or product. The methoxy and fluoro groups strongly activate the ring, making it highly nucleophilic and prone to this side reaction, leading to dimerization and polymerization.

Corrective Actions:

  • Lower the Reaction Temperature: Friedel-Crafts reactions typically have a higher activation energy than the desired substitution. Running the reaction at 0 °C or even -10 °C can dramatically slow the rate of this side reaction while still allowing the chlorination to proceed.

  • Control Reagent Addition: Add the chlorinating agent (e.g., SOCl₂) dropwise to a cooled solution of the alcohol. This maintains a low instantaneous concentration of the reactive intermediate, starving the Friedel-Crafts pathway.

  • Increase Dilution: Running the reaction in a larger volume of an appropriate solvent can reduce the frequency of intermolecular collisions that lead to polymerization.

  • Choose a Non-Aromatic Solvent: Avoid aromatic solvents like toluene, which can participate in Friedel-Crafts reactions.[4] Dichloromethane (DCM), chloroform, or 1,4-dioxane are generally preferred.[5]

Q2: My mass spectrometry data shows a significant peak corresponding to the dimer ether of my starting alcohol. How can I prevent this?

A2: Diagnosis & Mechanism

You are observing acid-catalyzed ether formation .[6] The hydrogen chloride (HCl) generated as a byproduct of the reaction with thionyl chloride protonates the hydroxyl group of a starting alcohol molecule. This creates a good leaving group (water), which can be displaced by another molecule of the alcohol in an Sₙ2-type reaction to form a symmetrical ether.

Corrective Actions:

  • Add a Non-Nucleophilic Base: The inclusion of a base like pyridine scavenges the HCl as it is formed, preventing the acid-catalyzed dehydration pathway.[7] The pyridine will form pyridinium hydrochloride, which is generally unreactive under these conditions.

  • Maintain Anhydrous Conditions: Any water present can facilitate proton transfer and potentially hydrolyze the chlorinating agent, leading to more acidic byproducts.

  • Use an Alternative Reagent: Reagents like oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) can sometimes provide a less acidic environment, reducing ether formation.[5]

Q3: NMR analysis of my crude product indicates chlorination on the aromatic ring in addition to the desired benzylic chloride. How can I improve selectivity?

A3: Diagnosis & Mechanism

This is electrophilic aromatic substitution (EAS) , or ring chlorination. The methoxy and fluoro groups are ortho, para-directing activators, making the aromatic ring susceptible to attack by electrophilic chlorine species.[8] These electrophiles can arise from the chlorinating agent itself or from byproducts, especially under harsh conditions or with Lewis acid catalysis.[9][10] For your specific substrate, chlorination is most likely to occur at the positions ortho and para to the methoxy group (C2, C4, and C6).

Corrective Actions:

  • Avoid Lewis Acids: Do not use Lewis acid catalysts like AlCl₃ or FeCl₃, as they are potent promoters of both Friedel-Crafts alkylation and ring halogenation.[5][11]

  • Use a Milder Chlorinating Agent: Thionyl chloride is generally selective for alcohols over unactivated phenols.[12] However, for a highly activated system, even SOCl₂ can lead to some ring chlorination. Consider milder, more targeted reagents. The Appel reaction (using PPh₃ and CCl₄) is an excellent alternative that proceeds under neutral conditions and avoids strong acid byproducts.

  • Strict Temperature Control: Higher temperatures can promote EAS. Keep the reaction temperature as low as feasible.

Q4: My reaction is very slow or does not go to completion. What should I do?

A4: Diagnosis & Troubleshooting

Incomplete conversion can stem from several factors, from reagent quality to reaction setup.

Corrective Actions:

  • Check Reagent Quality: Thionyl chloride can decompose upon storage, especially if exposed to moisture. Use a freshly opened bottle or distill it before use.

  • Optimize Temperature: While low temperatures are recommended to suppress side reactions, an excessively low temperature may stall the reaction. If the reaction is clean but slow at 0 °C, consider allowing it to slowly warm to room temperature after the initial addition is complete.

  • Consider a Catalyst (with caution): A catalytic amount of dimethylformamide (DMF) can accelerate chlorination with thionyl chloride. However, this can also increase the rate of side reactions, so it should be used judiciously and at low temperatures.

  • Increase Reagent Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the chlorinating agent is standard practice to ensure the reaction goes to completion.

Frequently Asked Questions (FAQs)

What is the best all-around chlorinating agent for this substrate?

For converting secondary benzylic alcohols, thionyl chloride (SOCl₂) is often the first choice due to its effectiveness and the convenient removal of gaseous byproducts (SO₂ and HCl).[13][14] However, its reactivity requires careful control. When side reactions are particularly problematic, the Appel reaction (PPh₃/CCl₄) offers a milder, neutral alternative at the cost of generating triphenylphosphine oxide, which can complicate purification.

How does adding pyridine affect the reaction mechanism and outcome?

Adding pyridine serves two primary functions:

  • Acid Scavenger: It neutralizes the HCl byproduct, preventing acid-catalyzed ether formation and polymerization.[7]

  • Mechanistic Switch: In the absence of pyridine, the reaction of secondary alcohols with SOCl₂ can proceed via an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of stereochemistry.[7] When pyridine is added, it reacts with the chlorosulfite intermediate to form a pyridinium species. The displaced chloride ion then acts as the nucleophile in a standard Sₙ2 reaction, leading to inversion of stereochemistry.[7][15]

cluster_0 Without Pyridine (SNi Mechanism) cluster_1 With Pyridine (SN2 Mechanism) A1 Alcohol + SOCl2 A2 Chlorosulfite Intermediate (R-O-SOCl) A1->A2 A3 Intimate Ion Pair [R+...-OSOCl] A2->A3 Internal Return A4 Product with RETENTION A3->A4 Cl delivery from front B1 Alcohol + SOCl2 B2 Chlorosulfite Intermediate (R-O-SOCl) B1->B2 B3 Pyridinium Intermediate + Cl- B2->B3 + Pyridine B4 Product with INVERSION B3->B4 Backside attack by Cl-

Caption: Influence of pyridine on the reaction mechanism and stereochemistry.

What are the best practices for work-up and purification?

  • Quenching: The reaction should be quenched by slowly pouring the mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize excess reagent and acid.

  • Extraction: Extract the product into a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Recommended Protocols & Data

Protocol: High-Selectivity Chlorination using SOCl₂ with Pyridine

This protocol is designed to maximize the yield of the desired product while minimizing Friedel-Crafts alkylation and ether formation.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-fluoro-5-methoxyphenyl ethanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Reagent Preparation: In the dropping funnel, dilute thionyl chloride (1.1 eq) with anhydrous DCM.

  • Slow Addition: Add the thionyl chloride solution dropwise to the stirred alcohol/pyridine mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing & Purification: Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Comparative Data: Chlorinating Agents
ReagentTypical ConditionsProsCons
Thionyl Chloride (SOCl₂) DCM or CHCl₃, 0 °C to RTHighly effective; gaseous byproducts simplify workup.[14]Can generate HCl, leading to side reactions; risk of ring chlorination.[16]
Oxalyl Chloride ((COCl)₂) DCM, cat. DMF, 0 °CGaseous byproducts; often very clean.Reagent is toxic and moisture-sensitive.
Phosphorus Pentachloride (PCl₅) CCl₄ or neat, 0 °CPotent chlorinating agent.Solid reagent, difficult to handle; generates solid byproducts (POCl₃).[14]
Appel Reaction (PPh₃/CCl₄) CCl₄ or CH₃CN, refluxNeutral conditions, highly selective, minimal acid-catalyzed side reactions.Stoichiometric PPh₃O byproduct can complicate purification.[5]
Aluminum Chloride (AlCl₃) Dioxane, 70 °CCan be effective for some benzylic alcohols.[5]NOT RECOMMENDED for this substrate due to high risk of Friedel-Crafts reactions.[11]

References

  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Available at: [Link]

  • Scientific Research Publishing. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Available at: [Link]

  • Google Patents. (n.d.). EP2499090B1 - Method for purifying a chlorine supply.
  • ACS Publications. (2026). Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. Available at: [Link]

  • Google Patents. (n.d.). US2443183A - Process for chlorination of ethanol.
  • ACG Publications. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. Available at: [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Available at: [Link]

  • Google Patents. (n.d.). EP0196260B1 - Process for the selective chlorination of phenolic compounds.
  • ResearchGate. (n.d.). (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • PubMed. (2022). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Available at: [Link]

  • ACS Publications. (2022). Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). A Study of the Reaction of Phenol with Thionyl Chloride. Available at: [Link]

  • PubMed. (2006). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]

  • ResearchGate. (n.d.). Friedel–Crafts alkylation using electron‐deficient benzylic alcohols. Available at: [Link]

  • PubMed. (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. Available at: [Link]

  • ResearchGate. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Available at: [Link]

  • YouTube. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Quora. (2018). Does phenol react with thionyl chloride?. Available at: [Link]

  • Beilstein Journals. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2000). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Available at: [Link]

  • Organic Chemistry Portal. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Available at: [Link]

  • ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Available at: [Link]

  • Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]

  • Google Patents. (n.d.). US8669371B2 - Regioselective chlorination of the phenyl ring of 4,5-dihydro-1-phenyl-1H-1,2,4-triazol-5-ones.
  • Mol-Instincts. (2025). Alcohol + SOCl2. Available at: [Link]

  • Google Patents. (n.d.). US2697119A - Process for chlorination of diethyl ether.
  • Encyclopedia.pub. (2022). Commercially Important Chlorinated Phenols. Available at: [Link]

  • Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. Available at: [Link]

  • Organic Chemistry Portal. (2017). Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO. Available at: [Link]

Sources

Troubleshooting catalyst deactivation during reduction to 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ATH-DC-FMP-001 Subject: Troubleshooting Catalyst Deactivation & Stalling during Asymmetric Reduction Target Molecule: 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol Primary Methodology: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Executive Summary: The "Fragile Cycle"

The reduction of 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone presents a unique "push-pull" challenge in catalysis. The electron-withdrawing nature of the 3-fluoro and 2,2-dichloro groups makes the carbonyl highly electrophilic, theoretically accelerating the reaction. However, this same electronic activation renders the substrate hypersensitive to:

  • Hydrolysis/Elimination: Releasing HCl, which poisons the catalyst.

  • Over-reduction: Leading to hydrodehalogenation (stripping of Cl atoms).

If your reaction is stalling at 50-60% conversion or yielding monochloro impurities , the issue is likely not the catalyst's intrinsic activity, but rather the reaction environment (pH and scavengers) .

Diagnostic Modules: Root Cause Analysis

Module A: The Acid Death Spiral (Catalyst Poisoning)

Symptom: Reaction starts fast but stalls completely at partial conversion. Adding fresh catalyst restarts it briefly, then it dies again.

The Mechanism: Noyori-type catalysts (e.g., Ru-TsDPEN) operate via a metal-ligand bifunctional mechanism . The active species requires a deprotonated amido nitrogen (Ru-N).

  • The Problem: The

    
    -dichloro ketone is labile. Trace water or base-mediated elimination releases HCl .
    
  • The Poisoning: HCl protonates the amido nitrogen, locking the catalyst in an inactive cationic state (

    
    ), preventing the formation of the active hydride species.
    

Corrective Actions:

  • Switch Hydrogen Source: If using IPA/KOH, switch to Formic Acid/Triethylamine (TEAF) azeotrope (5:2 molar ratio). The TEAF system acts as a continuous buffer, maintaining the necessary pH window better than IPA/Base.

  • Base Stoichiometry: Ensure a constant excess of base. For this specific substrate, maintain a Triethylamine (TEA) to Formic Acid ratio of > 1.2 equivalents relative to the acid content to scavenge liberated HCl.

Module B: Hydrodehalogenation (The "Over-Active" Catalyst)

Symptom: Appearance of 2-chloro-1-(3-fluoro-5-methoxyphenyl)ethanol (monochloro impurity) in LCMS.

The Mechanism: The 3-fluoro substituent pulls electron density from the ring, weakening the C-Cl bonds on the


-carbon. Aggressive hydrogenation conditions (especially 

gas with Pd or Pt) will cleave the C-Cl bond. Even in ATH, high temperatures can trigger radical pathways.

Corrective Actions:

  • Temperature Control: Strictly limit reaction temperature to 20–25°C . Do not heat to drive conversion; this favors dehalogenation.

  • Catalyst Selection: If Ru-TsDPEN causes dehalogenation, screen Rh-Cp (Pentamethylcyclopentadienyl)* catalysts (e.g., Rh-Cp*-TsDPEN). Rhodium is generally less "hydridic" towards C-Cl bonds than Ruthenium.

Module C: Upstream Impurities (The "Friedel-Crafts" Hangover)

Symptom: Catalyst is dead on arrival (0% conversion).

The Mechanism: This ketone is likely synthesized via Friedel-Crafts acylation. Carryover of Lewis Acids (


, 

)
or Thionyl Chloride residues will instantly destroy Ru-hydride species.

Corrective Actions:

  • The Silver Test: Dissolve 10 mg of substrate in acetonitrile and add a drop of

    
     solution. Turbidity (AgCl precipitate) indicates free chloride/HCl.
    
  • Purification: Recrystallize the ketone from Heptane/IPA to remove Lewis acids. Do not rely solely on silica plugs.

Visual Troubleshooting Guide

Figure 1: Deactivation & Troubleshooting Flowchart

This decision tree guides you through the stalling mechanism.

Troubleshooting Start Issue: Reaction Stalls or Fails Check1 Check 1: Substrate Purity (Silver Nitrate Test) Start->Check1 Result1 Precipitate Forms? (Free HCl/AlCl3 present) Check1->Result1 Check2 Check 2: Impurity Profile (LCMS Analysis) Result2 Monochloro Product Detected? Check2->Result2 Result1->Check2 No Action1 Recrystallize Substrate Wash with NaHCO3 Result1->Action1 Yes Action2 Reduce Temp < 25°C Switch to Rh-Cp* Catalyst Result2->Action2 Yes Result3 No Impurities, Just Stalled? Result2->Result3 No Action3 HCl Poisoning of Ligand Switch to HCOOH/TEA (5:2) Increase Base Loading Result3->Action3

Caption: Diagnostic logic for distinguishing between upstream poisoning, competitive side-reactions, and kinetic stalling.

Optimized Experimental Protocol

Objective: Asymmetric reduction of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone.

ParameterSpecificationRationale
Catalyst RuCl(p-cymene)[(R,R)-TsDPEN]Standard for

-halo ketones.[1]
S/C Ratio 500:1 to 1000:1Start high loading to overcome poisoning.
Solvent Formic Acid/TEA (5:2) + DCMAzeotrope buffers pH; DCM improves solubility of the dichloro-ketone.
Concentration 0.5 MHigh concentration minimizes hydrolysis rates.
Temperature 22 °C ± 2 °CPrevent dehalogenation.
Time 12–24 hoursAllow slow turnover.

Step-by-Step Procedure:

  • Pre-treatment: Wash the starting ketone (dissolved in DCM) with saturated

    
     followed by brine. Dry over 
    
    
    
    and concentrate. Crucial for removing acidic impurities.
  • Catalyst Mix: In a separate vial, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 eq relative to desired loading) in degassed DCM.

  • Reaction Initiation:

    • Add the ketone to the reaction vessel.

    • Add Formic Acid/Triethylamine (5:2 molar ratio) complex (5 vol relative to substrate).

    • Immediately add the catalyst solution.

  • Monitoring: Monitor via HPLC/UPLC.

    • Checkpoint: If reaction stalls at 50%, add 10 mol% extra Triethylamine (TEA), NOT more catalyst. This re-activates the dormant Ru-species.

  • Quench: Pour into water, extract with DCM. Do not use strong base for workup (risk of epoxide formation or elimination).

Frequently Asked Questions (FAQs)

Q1: Can I use Isopropanol (IPA) as the hydrogen source instead of Formic Acid? A: You can, but it is riskier for this substrate. IPA requires a strong base (KOH or t-BuOK) to activate. The 2,2-dichloro group is base-sensitive and can undergo the haloform-type cleavage or Darzens condensation under high pH. The Formic Acid/TEA system is milder (pH ~8-9) and safer for the halogenated motif.

Q2: Why is the "3-fluoro-5-methoxy" pattern significant for the catalyst? A: The 3-fluoro group is inductively electron-withdrawing, making the carbonyl carbon more positive (electrophilic). This usually increases the reaction rate (


). However, the 5-methoxy  group is a resonance donor. If the catalyst coordinates to the methoxy oxygen, it can create an unproductive chelate, effectively removing the catalyst from the cycle. If you observe low rates despite high purity, try a non-coordinating solvent like Chlorobenzene  or DCM  to disrupt this chelation.

Q3: I see a new spot on TLC that is NOT the alcohol or the starting material. What is it? A: It is likely the hydrate (gem-diol). 2,2-dichloro ketones form stable hydrates in the presence of water.

  • Test: Heat the TLC plate sample; the hydrate often reverts to the ketone.

  • Fix: Ensure solvents are anhydrous. Hydrates are poor substrates for ATH.

References & Authority

  • Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

    • Foundational text on the mechanism and the role of the NH effect.

  • Wills, M., et al. (2005). Asymmetric Transfer Hydrogenation of

    
    -Halo Ketones. Journal of Organic Chemistry. 
    
    • Specific protocols for chlorinated acetophenones.

  • Touge, T., & Nara, H. (2011). Development of Tethered Ru Catalysts for ATH. Organic Process Research & Development.

    • Discusses stability improvements for difficult substrates.

  • Almac Group. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones.

    • Reference for the biocatalytic alternative (KREDs) if chemical catalysis fails.

Sources

Technical Support Center: Purification of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Initial Assessment & Common Impurities

Before selecting a purification strategy, a preliminary assessment of the crude material is critical. The nature of the impurities present will dictate the most efficient purification method.

Q1: What are the most likely impurities in my crude 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol?

The impurity profile is highly dependent on the synthetic route. However, common impurities typically fall into these categories:

  • Unreacted Starting Materials: The most common precursor is often the corresponding ketone, 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone. Its presence indicates an incomplete reduction reaction.

  • Reaction Byproducts: Side reactions can generate various impurities. For instance, over-reduction or rearrangement products may be present.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts from the synthesis may persist after the initial workup.

  • Solvents: Residual solvents from the reaction or extraction steps (e.g., ethanol, ethyl acetate, dichloromethane) are common.[1][2]

Q2: How can I get a quick assessment of my crude product's purity?

Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for this purpose. By spotting your crude material on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your mixture. The desired product, being a polar alcohol, should have a lower Rf value than less polar impurities.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions regarding purification strategy.

Q3: My crude product is a dark-colored oil/solid. What is the first step I should take?

For colored, crude products, an initial workup using liquid-liquid extraction is highly recommended before attempting more refined techniques like chromatography or recrystallization.[4][5][6][7] An aqueous wash can remove inorganic salts and water-soluble impurities. If acidic or basic impurities are suspected, washing with a dilute base (e.g., sodium bicarbonate solution) or a dilute acid (e.g., 1M HCl), respectively, can selectively remove them by converting them into water-soluble salts.[5][6]

Q4: Should I use recrystallization or column chromatography?

The choice depends on the nature of the impurities and the physical state of your crude product.

  • Recrystallization is ideal for purifying solids when the impurities have different solubility profiles from the desired compound.[8][9] It is often faster and uses less solvent than chromatography for large quantities of material.

  • Column Chromatography is a more powerful and versatile technique, capable of separating compounds with very similar polarities.[3][10][11] It is the method of choice for purifying oils or for separating complex mixtures where recrystallization is ineffective.

Table 1: Comparison of Primary Purification Techniques
FeatureRecrystallizationColumn Chromatography
Principle Differential solubility in a solvent at varying temperatures.[9][12]Differential partitioning between a stationary and mobile phase.[10][11]
Best For Crystalline solids with impurities of different solubility.Oils or solids; complex mixtures with similar polarities.
Throughput High (can process large quantities).Low to Medium (can be time and solvent intensive).[3]
Resolution Lower (less effective for very similar compounds).High (can separate compounds with subtle polarity differences).
Complexity Relatively simple procedure.[13]More complex, requires careful setup and monitoring.[14]

Section 3: Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step guides for the most common purification challenges and methodologies.

Protocol: Liquid-Liquid Extraction (Aqueous Wash)

This protocol is designed as a preliminary cleanup step to remove inorganic salts, and acidic or basic organic impurities. The fundamental principle is the partitioning of compounds between two immiscible liquid phases based on their solubility.[4][7][15]

Workflow for Initial Aqueous Workup

A Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Transfer to Separatory Funnel A->B C Add Aqueous Wash (e.g., H₂O, NaHCO₃, or brine) B->C D Shake Vigorously & Vent C->D E Allow Layers to Separate D->E F Drain Lower Aqueous Layer E->F Discard G Collect Upper Organic Layer E->G H Dry with Na₂SO₄, Filter, & Evaporate G->H I Partially Purified Product H->I

Caption: Workflow for a standard liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Washing: Add an equal volume of the desired aqueous solution (e.g., saturated sodium bicarbonate solution to remove acidic impurities).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Vent periodically.

  • Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower (aqueous) layer and discard it. If using DCM, the organic layer will be the lower layer.

  • Repeat (Optional): Repeat the wash with deionized water and then with a saturated sodium chloride solution (brine) to remove residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask, add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to dry, filter away the drying agent, and remove the solvent under reduced pressure (rotary evaporation) to yield the partially purified product.

Protocol: Recrystallization

Recrystallization purifies solids based on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize while impurities remain dissolved in the solvent (mother liquor).[9][12][13]

Q5: How do I choose the right solvent for recrystallization?

The ideal solvent should:

  • Dissolve the compound poorly at room temperature but very well at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the crystals.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, add ~20-30 mg of your crude solid. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but reappears upon cooling, you have found a potentially suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves. Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Table 2: Potential Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Hexane 69Non-polarGood for less polar compounds; often used as the "bad" solvent in a mixed-solvent system.
Toluene 111Non-polarHigher boiling point, can be effective for aromatic compounds.
Ethyl Acetate 77Polar aproticA versatile solvent with moderate polarity.
Ethanol 78.5Polar proticThe hydroxyl group can hydrogen bond; may be too polar but useful in a mixed system with water or hexane.[1][2]
Water 100Very polarUnlikely to be a good single solvent due to the organic nature of the target molecule, but can be used as an anti-solvent.[9]
Protocol: Flash Column Chromatography

This is the most powerful technique for separating the target compound from impurities with similar polarities. It relies on the differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase (eluent) is passed through it.[10][11]

Workflow for Flash Column Chromatography

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Select Eluent System (via TLC analysis) B Prepare Slurry (Silica + Eluent) A->B C Pack the Column B->C E Load Sample onto Packed Column C->E D Adsorb Crude Product onto Silica ('Dry Loading') D->E F Elute with Solvent (Apply Pressure) E->F G Collect Fractions F->G H Analyze Fractions (via TLC) G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product J->K

Sources

Validation & Comparative

A Comprehensive Guide to HPLC Method Development for the Analysis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, scientifically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. We will explore the rationale behind chromatographic choices, present a systematic approach to method optimization and validation, and compare the developed HPLC method with alternative analytical techniques.

Introduction to the Analyte

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is a complex organic molecule containing a phenyl ethanol core, substituted with chloro, fluoro, and methoxy functional groups. Understanding its structure is paramount for developing an effective analytical method. The presence of the aromatic ring suggests strong UV absorbance, making UV detection a viable option. The hydroxyl, fluoro, and methoxy groups introduce polarity, while the dichloromethyl group and the phenyl ring contribute to its hydrophobicity. This amphiphilic nature makes reversed-phase HPLC an ideal starting point for method development.

Part 1: HPLC Method Development - A Step-by-Step Approach

The development of a reliable HPLC method is a systematic process. Our objective is to achieve a method that is specific, accurate, precise, and robust.

Before embarking on experimental work, a thorough understanding of the analyte's physicochemical properties is crucial.

  • Structure and Polarity: The analyte possesses both polar (hydroxyl, fluoro, methoxy) and non-polar (dichlorinated phenyl ring) moieties. This suggests that a reversed-phase HPLC mode, which separates compounds based on hydrophobicity, will be effective.[1]

  • UV Absorbance: The presence of the substituted benzene ring indicates that the compound will absorb UV light, a common and sensitive detection method in HPLC. An initial UV scan of a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is recommended to determine the wavelength of maximum absorbance (λmax). This will ensure optimal sensitivity.

  • Solubility: The analyte's solubility in common HPLC mobile phase solvents (e.g., water, acetonitrile, methanol) must be determined to prepare appropriate sample and standard solutions.

The choice of the stationary and mobile phases is the foundation of the separation.

  • Stationary Phase (Column) Selection: For a compound with the polarity of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol, a C18 (octadecylsilane) column is a versatile and robust starting point.[1] These columns provide excellent hydrophobic retention for a wide range of analytes. A standard column dimension of 150 mm x 4.6 mm with a 5 µm particle size is a good initial choice, offering a balance between resolution and analysis time. For potentially complex matrices or to improve peak shape, a column with a polar-embedded group could also be considered.[2][3]

  • Mobile Phase Selection: The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.[1]

    • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths.[4] Methanol can provide different selectivity due to its ability to act as a hydrogen bond donor.[4] Initial scouting runs with both solvents are recommended.

    • Aqueous Phase: Purified water is the standard. Buffering the aqueous phase can be necessary if the analyte has ionizable groups, though for this neutral molecule, unbuffered water may suffice. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape by suppressing silanol interactions on the stationary phase.[5]

The following workflow outlines a systematic approach to refining the chromatographic conditions.

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Initial Method Scouting

  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at the predetermined λmax.

  • Run a gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and decrease to a low percentage (e.g., 10%) over 20-30 minutes. This will help to determine the approximate elution conditions.

  • Evaluate: Based on the retention time from the gradient run, an appropriate isocratic method or a refined gradient can be developed. For a single analyte, an isocratic method is often preferred for its simplicity and robustness.[6]

Based on the properties of similar phenyl ethanol derivatives, a starting point for an optimized isocratic method is proposed below.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmGood balance of retention and efficiency for this analyte type.
Mobile Phase Acetonitrile:Water (60:40, v/v)Provides sufficient elution strength for a moderately polar compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times and good peak shape.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection UV at 220 nmPhenyl ethanol derivatives often show good absorbance around this wavelength.[7]
Expected Retention Time ~4-6 minutesProvides a reasonable analysis time while ensuring separation from any early-eluting impurities.
Part 2: Method Validation - Ensuring Trustworthiness and Reliability

Once an optimized method is developed, it must be validated to demonstrate its suitability for the intended purpose.[8][9] The validation parameters are defined by regulatory bodies such as the International Council for Harmonisation (ICH).[10]

Caption: Key parameters for HPLC method validation according to ICH guidelines.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradation products).Peak purity analysis, no interference at the analyte's retention time from placebo or known impurities.
Linearity To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.Typically 80-120% of the target concentration for an assay.[11]
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.[7]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Consistent results when parameters like mobile phase composition (±2%), pH, flow rate (±0.1 mL/min), and column temperature (±5 °C) are varied.

Experimental Protocol: Linearity Study

  • Prepare a stock solution of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol of a known concentration in the mobile phase.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate into the HPLC system.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Part 3: Comparative Analysis - HPLC vs. Alternative Techniques

While HPLC is a powerful tool for the analysis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol, it is important to consider other analytical techniques and their respective advantages and disadvantages.

Gas chromatography is a technique primarily used for volatile and thermally stable compounds.[12][13]

  • Advantages: GC can offer faster analysis times and higher resolution for volatile compounds.[12][14] It is often more cost-effective per analysis due to lower solvent consumption.[13][15]

  • Disadvantages: The analyte has a hydroxyl group, which may require derivatization to improve its volatility and thermal stability for GC analysis. The high temperatures used in GC could potentially lead to the degradation of the analyte.[12] HPLC is generally better suited for non-volatile and thermally unstable compounds.[12][13][15]

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be seen as a hybrid of GC and HPLC.

  • Advantages: SFC can provide faster separations than HPLC with lower organic solvent consumption. It is well-suited for the analysis of moderately polar and non-polar compounds.

  • Disadvantages: The instrumentation for SFC is less common and can be more expensive than standard HPLC systems. Method development can be more complex.

FeatureHPLCGas Chromatography (GC)
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[12][13]Best for volatile and thermally stable compounds.[12][13]
Sample Preparation Generally straightforward dissolution in a suitable solvent.May require derivatization to increase volatility.
Analysis Speed Typically 5-20 minutes per sample.Can be faster, often in the range of a few minutes.[12]
Resolution Good resolution, especially with modern UHPLC systems.Excellent resolution for volatile compounds.[14]
Cost Higher initial and running costs due to solvent consumption and pump maintenance.[12]Generally lower cost per analysis.[13]
Environmental Impact Higher organic solvent waste generation.Less solvent waste, but uses carrier gases.

For 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol, the developed reversed-phase HPLC method offers a direct, robust, and reliable analytical solution without the need for derivatization, making it the superior choice for routine quality control and research applications.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the development and validation of an HPLC method for the analysis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. By following a systematic workflow, from analyte characterization and system selection to rigorous validation, researchers can establish a reliable method suitable for its intended purpose. The comparison with alternative techniques further solidifies the choice of HPLC as the most appropriate analytical tool for this particular compound, balancing performance, and practicality.

References

  • Phenomenex. (2025, June 6).
  • Sigma-Aldrich. 2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Academic Journals. (2015, May 15).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Chemicalbook. (2025, July 16). (2S)-2-AMINO-2-(5-FLUORO-3-METHOXYPHENYL)ETHAN-1-OL.
  • Lund University Publications. Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.
  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Pharmaguideline. (2024, December 11).
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Fluorochem. 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol (CAS 128816-77-3).
  • Lab Manager. (2025, August 22).
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ACS Publications. (2024, March 19).
  • PubChem. 2,2-Dichloro-2-fluoroethanol.
  • Element Lab Solutions.
  • Cheméo. Chemical Properties of Ethanol, 2,2,2-trifluoro- (CAS 75-89-8).
  • ICH. (2023, November 30).
  • Acta Scientific. (2020, March 23).
  • ResearchGate. (2025, August 6).
  • Allan Chemical Corporation.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC)
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Chrom Tech, Inc. (2025, October 20).
  • Tentamus Group. (2025, June 24).

Sources

1H NMR and 13C NMR spectral interpretation of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral interpretation of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol , a specialized fluorinated intermediate. The analysis compares standard acquisition protocols against advanced decoupling techniques and solvent selection strategies to maximize resolution.

Executive Summary & Structural Context[1][2][3][4][5]

  • Compound Class:

    
    -Dichloromethyl benzyl alcohol derivative.
    
  • Key Structural Features:

    • Chiral Center: The benzylic carbon (

      
      H-OH) is a chiral center, creating potential diastereotopic environments if derivatized.
      
    • Fluorine Spin System: The

      
      F nucleus (
      
      
      
      , 100% abundance) introduces significant
      
      
      -coupling complexity in both
      
      
      H and
      
      
      C spectra.
    • Dichloromethyl Group: A distinct diagnostic moiety appearing upfield from the aromatic region but downfield from typical alkyls.

Application: This motif is a pharmacophore often found in antifungal agents and agrochemicals. Accurate spectral assignment is critical to verify the integrity of the dichloromethyl group, which is sensitive to basic hydrolysis.

Comparative Methodology: Solvent & Acquisition Performance

For this compound, the choice of solvent and decoupling method fundamentally alters the data quality.

Comparison 1: Solvent Selection (Hydroxyl Proton Resolution)

The "Performance" of the spectral assignment relies heavily on observing the hydroxyl proton (


) coupling.
FeatureProtocol A: CDCl

(Standard)
Protocol B: DMSO-

(Recommended)
Hydroxyl Signal Broad singlet (exchangeable).[1]Sharp doublet (slow exchange).
Coupling Info Loss of

coupling.

visible (~4-6 Hz).
Diagnostic Value Low. Cannot confirm

alcohol class.
High. Confirms -CH-OH connectivity.
Solubility Excellent.Excellent.

Analyst Insight: Use DMSO-


  for structural characterization. The observation of the hydroxyl doublet confirms that the alcohol has not oxidized to a ketone or eliminated to an alkene.
Comparison 2: C Acquisition Modes

The fluorine atom splits carbon signals, overcrowding the aromatic region.

Acquisition ModeResulting SpectrumInterpretation Difficulty
Standard

H-Decoupled
C-F carbons appear as doublets (

).
High. Overlap with C-H signals.

F-Decoupled (

C{

F})
C-F multiplets collapse into singlets.Low. Clean, classic aromatic peaks.

H NMR Spectral Interpretation (400 MHz, DMSO- )

Predicted Chemical Shifts & Multiplicity

Note: Values are calculated based on substituent additivity rules for the 3-fluoro-5-methoxy system.

Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Aromatic H-2 6.85 - 6.95dt or br s

,

Sandwiched between Side Chain and F.
Aromatic H-4 6.70 - 6.80dt

,

Ortho to F, Ortho to OMe. Large F coupling.
Aromatic H-6 6.60 - 6.70t (apparent)

Sandwiched between OMe and Side Chain.
Side Chain -CH- 4.80 - 4.95ddd

Benzylic proton. Couples to CHCl

and OH.
Side Chain -CHCl

6.10 - 6.25d

Dichloromethyl proton. Deshielded by two Cl.
-OCH

3.75 - 3.80s-Methoxy singlet.
-OH 6.30 - 6.50d

Visible only in DMSO-

.
Visualization of Coupling Pathways

The following diagram illustrates the connectivity and splitting logic for the side chain, which is the most critical region for purity assessment.

G cluster_0 Side Chain Spin System OH Hydroxyl Proton (Exchangable) Ha Benzylic Proton (H-a) OH->Ha 3J (vicinal) ~5 Hz Hb Dichloromethyl (H-b) Ha->Hb 3J (vicinal) ~5 Hz Note Resulting Multiplicities (DMSO-d6): OH = Doublet H-a = Doublet of Doublets H-b = Doublet Ha->Note

Figure 1: Spin-spin coupling network of the 2,2-dichloro-1-ethanol side chain in DMSO-d6.

C NMR Spectral Interpretation (100 MHz, DMSO- )

The carbon spectrum is dominated by C-F coupling.[2] The aromatic ring carbons will appear as doublets rather than singlets.

Carbon Type

(ppm)
Splitting (

)
Interpretation
C-3 (C-F) ~163.0Doublet (

Hz)
Ipso Carbon. Very large splitting. Distinctive.
C-5 (C-OMe) ~160.5Doublet (

Hz)
Attached to OMe. Deshielded.
C-1 (Quaternary) ~142.0Doublet (

Hz)
Bridge to side chain.
C-4 (CH) ~105.0Doublet (

Hz)
Ortho to Fluorine.
C-2 (CH) ~108.0Doublet (

Hz)
Ortho to Fluorine.
C-6 (CH) ~112.0Singlet (or small d)Remote from Fluorine (

).
-CHCl

~76.0SingletDichloromethyl carbon.
-CH(OH)- ~72.5SingletBenzylic carbon.
-OCH

~55.5SingletMethoxy carbon.

Experimental Protocols

A. Sample Preparation (Self-Validating System)

To ensure the spectrum matches the theoretical data above, strict moisture control is required to prevent OH broadening.

  • Vial Prep: Oven-dry a standard 5mm NMR tube and cap.

  • Solvent: Use DMSO-

    
     (99.9% D) stored over molecular sieves. Do not use CDCl
    
    
    
    if detailed side-chain analysis is required.
  • Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

    • Check: Solution must be clear. Turbidity indicates inorganic salts (e.g., LiCl/Al salts from synthesis) which broaden peaks.

  • Reference: Ensure tetramethylsilane (TMS) is present (0.03% v/v) for internal referencing (

    
    ).
    
B. Synthesis of Reference Material (For Verification)

If the spectrum shows extra peaks, they likely stem from the reduction step.

  • Reaction: 3-Fluoro-5-methoxybenzaldehyde + Dichloromethyllithium (generated in situ)

    
     Target.
    
  • Common Impurity: Over-reduction to the ethyl derivative (monochloro) or starting aldehyde.

    • Aldehyde Check: Look for proton signal at ~10.0 ppm.

    • Monochloro Check: Look for -CH

      
      Cl triplet/dd around 3.8 ppm.
      

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3][4] J. Org.[4] Chem.1997 , 62, 7512–7515.[4] Link

  • Reich, H. J. "WinPLT: NMR Chemical Shift Prediction and Coupling Constants." University of Wisconsin-Madison. Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard text for Additivity Rules).
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005. (Reference for C-F Coupling Constants).

Sources

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Fragmentation of Fluorinated Dichloroethanols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Fragmentation Behavior of Halogenated Compounds Critical to Pharmaceutical and Industrial Chemistry

Researchers, scientists, and professionals in drug development are constantly faced with the challenge of accurately identifying and characterizing halogenated organic compounds. This guide, developed for a specialized audience, provides an in-depth comparison of the mass spectrometry fragmentation patterns of fluorinated dichloroethanols. By understanding these patterns, researchers can enhance their analytical capabilities for structural elucidation and quantification.

Introduction: The Significance of Fluorinated Dichloroethanols

Fluorinated dichloroethanols are a class of compounds with significant relevance in various fields, including atmospheric chemistry, pharmaceutical synthesis, and materials science. Their unique chemical properties, imparted by the presence of both chlorine and fluorine atoms, make their precise identification crucial. Mass spectrometry stands as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.

This guide will explore the nuances of electron ionization (EI) mass spectrometry as applied to these compounds, focusing on how the interplay between chlorine and fluorine substituents dictates the fragmentation pathways.

Fundamental Principles of Mass Spectrometry Fragmentation

In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•). This radical cation is often energetically unstable and undergoes a series of fragmentation events to produce smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the original molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment ion providing clues to its structure.

Several key principles govern fragmentation:

  • Cleavage of the Weakest Bond: Fragmentation often initiates at the weakest chemical bond.

  • Formation of Stable Products: The most favorable fragmentation pathways lead to the formation of stable neutral molecules and/or carbocations.

  • Influence of Functional Groups: The presence of heteroatoms and functional groups directs fragmentation pathways.

For halogenated compounds, the carbon-halogen bond strength (C-F > C-Cl) and the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) are critical factors influencing the observed fragmentation patterns.

Comparative Fragmentation Patterns: The Influence of Fluorine

The introduction of fluorine into a dichloroethanol molecule significantly alters its fragmentation behavior compared to its non-fluorinated counterparts. Fluorine's high electronegativity and the strength of the C-F bond play a pivotal role in directing fragmentation pathways.

General Fragmentation Pathways of Dichloroethanols

For a generic dichloroethanol, common fragmentation pathways observed under EI-MS include:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For primary alcohols, this often results in a prominent oxonium ion (e.g., [CH₂OH]⁺ at m/z 31).

  • Loss of Halogen: Cleavage of a C-Cl bond, which is weaker than a C-H or C-C bond. This results in an [M-Cl]⁺ ion.

  • Loss of HCl: Elimination of a hydrogen chloride molecule, leading to an [M-HCl]⁺• ion.

  • Loss of Water: Dehydration can occur, particularly in larger alcohols, to give an [M-H₂O]⁺• ion.

The Impact of Fluorine Substitution

When fluorine is introduced, several key differences in fragmentation patterns emerge:

  • Favored Loss of Chlorine: Due to the significantly stronger C-F bond compared to the C-Cl bond, the initial loss of a chlorine atom or HCl is generally more favored than the loss of fluorine or HF.

  • Rearrangement Reactions: The presence of fluorine can promote rearrangement reactions, including fluorine migration, prior to or during fragmentation. This can lead to the formation of unexpected fragment ions.

  • Stabilization of Fragment Ions: Fluorine can stabilize certain fragment ions through inductive effects, altering the relative abundances of peaks in the mass spectrum.

  • Complex Isotopic Patterns: The presence of two chlorine atoms results in a characteristic isotopic cluster for chlorine-containing fragments (M, M+2, M+4 in an approximate 9:6:1 ratio), which is further complicated by the presence of fluorine.

The following table summarizes the key predicted fragment ions for a model fluorinated dichloroethanol, 2,2-dichloro-1-fluoroethanol (C₂H₃Cl₂FO), and compares them to a non-fluorinated analogue, 1,1-dichloroethane (C₂H₄Cl₂).

Fragment Ion Proposed Structure m/z (for ³⁵Cl) Predicted Relative Abundance in Fluorinated Dichloroethanol Observed Relative Abundance in 1,1-dichloroethane Notes
[M-H]⁺[C₂H₂Cl₂FO]⁺131LowLowLoss of a hydrogen atom.
[M-Cl]⁺[C₂H₃ClFO]⁺97HighHighLoss of a chlorine radical. This is often a major fragmentation pathway.
[M-HCl]⁺•[C₂H₂ClFO]⁺•96ModerateModerateElimination of a neutral HCl molecule.
[CHCl₂]⁺Dichloromethyl cation83ModerateHighα-cleavage with loss of the CH₂FO• radical.
[CH₂Cl]⁺Chloromethyl cation49ModerateHighFurther fragmentation of larger ions.
[CHFO]⁺Fluoroformyl cation48Low to ModerateN/ARearrangement followed by fragmentation.
[C₂H₃F]⁺•Fluoroethene radical cation46LowN/ALoss of two chlorine atoms.
[CHF]⁺•Fluorocarbene radical cation32LowN/AFragmentation involving C-C bond cleavage and loss of chlorine.

Visualizing Fragmentation Pathways

The fragmentation pathways can be visualized to better understand the relationships between the molecular ion and its various fragments.

fragmentation_pathway M [C₂H₃Cl₂FO]⁺• (Molecular Ion) M_minus_Cl [C₂H₃ClFO]⁺ (m/z 97) M->M_minus_Cl - Cl• M_minus_HCl [C₂H₂ClFO]⁺• (m/z 96) M->M_minus_HCl - HCl CHCl2 [CHCl₂]⁺ (m/z 83) M->CHCl2 - •CH₂FO CH2Cl [CH₂Cl]⁺ (m/z 49) M_minus_Cl->CH2Cl - •CFO CHFO [CHFO]⁺ (m/z 48) M_minus_HCl->CHFO - •CH₂Cl

Caption: Proposed fragmentation pathway for 2,2-dichloro-1-fluoroethanol.

Experimental Protocol: GC-MS Analysis

To obtain reliable and reproducible mass spectra for fluorinated dichloroethanols, a well-defined experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for volatile compounds like these.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of the fluorinated dichloroethanol in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix: For real-world samples, use an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the matrix.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A mid-polarity column such as a DB-624 or equivalent is recommended for good separation of halogenated compounds. (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector: Splitless mode at 250°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 30 to 200.

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to the fluorinated dichloroethanol based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.

  • Background Subtraction: Perform background subtraction to obtain a clean mass spectrum.

  • Fragment Identification: Identify

Verifying the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The precise spatial arrangement of atoms dictates biological activity, pharmacokinetic properties, and potential toxicities. For novel compounds such as 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol, a candidate that may be synthesized during lead optimization, rigorous structural verification is paramount before committing to further resource-intensive studies.

This guide provides a comprehensive overview of the available analytical techniques for the structural confirmation of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. We will delve into the "gold standard" technique of single-crystal X-ray crystallography, offering a detailed workflow and illustrating the richness of the data it provides. Furthermore, we will present a comparative analysis with orthogonal techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions about structural characterization strategies.

While a public crystal structure for 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is not available as of this writing, this guide will utilize illustrative data based on analogous structures to demonstrate the principles and expected outcomes of each analytical method.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful method for determining the absolute structure of a crystalline solid. It provides a detailed three-dimensional map of electron density, revealing precise bond lengths, bond angles, and stereochemistry.

The fundamental principle of this technique lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. When a focused beam of X-rays interacts with a single crystal, the electrons of the atoms scatter the X-rays in a predictable pattern. By measuring the positions and intensities of these diffracted beams, we can mathematically reconstruct the electron density and, consequently, the molecular structure.

Experimental Workflow: From Powder to Picture

The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that requires careful execution and expertise. The choice of each step is critical for a successful outcome.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Purified Compound growth Screening of Crystallization Conditions (e.g., solvent systems, temperature) start->growth crystal Harvesting a High-Quality Single Crystal growth->crystal mount Mounting the Crystal on a Diffractometer crystal->mount data_acq X-ray Diffraction Data Collection mount->data_acq solve Structure Solution (e.g., direct methods, Patterson function) data_acq->solve refine Structure Refinement solve->refine validate Validation and Final Structure refine->validate end end validate->end Final Structural Report (CIF file)

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Interpreting the Data: A Hypothetical Data Table

Should a suitable crystal of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol be obtained, the resulting crystallographic information file (CIF) would contain a wealth of data. The following table illustrates the key parameters that would be reported.

Parameter Hypothetical Value Significance
Chemical Formula C9H9Cl2FO2Confirms the elemental composition of the molecule in the crystal.
Molecular Weight 239.07Consistent with the expected molecular weight.
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5°The dimensions of the repeating unit of the crystal lattice.
Volume 1025 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Density (calculated) 1.55 g/cm³The calculated density of the crystal.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GooF) ~1.0An indicator of the quality of the structure refinement.

Orthogonal and Complementary Techniques for Structural Elucidation

While X-ray crystallography provides the most definitive structural information, obtaining high-quality crystals can be a significant bottleneck. Therefore, a combination of spectroscopic techniques is often employed to build a comprehensive and confident picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, ¹⁹F, etc.), their connectivity, and through-space relationships.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400-600 MHz).

  • 2D NMR: Acquire two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivities between atoms.

  • Data Analysis: Integrate proton signals, determine chemical shifts and coupling constants, and assign all signals to the corresponding atoms in the proposed structure.

Expected NMR Data for 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol:

Nucleus Expected Chemical Shift (ppm) Multiplicity Integration Assignment
¹H ~7.0-7.2m3HAromatic protons
¹H ~5.0d1HCH-OH
¹H ~6.2d1HCHCl₂
¹H ~3.8s3HOCH₃
¹H variablebr s1HOH
¹³C ~160d (J_CF)-C-F
¹³C ~160s-C-OCH₃
¹³C ~100-140m-Aromatic carbons
¹³C ~80s-CH-OH
¹³C ~75s-CHCl₂
¹³C ~56s-OCH₃
¹⁹F ~ -110 to -120s-Ar-F
Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

  • Mass Analysis: Analyze the generated ions using a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the proposed formula.

Expected HRMS Data:

Parameter Expected Value Significance
Ionization Mode ESI+ or ESI-The method used to generate ions.
Molecular Formula C9H9Cl2FO2The elemental composition of the molecule.
Theoretical Mass [M+H]⁺ 239.0036The calculated exact mass of the protonated molecule.
Observed Mass [M+H]⁺ 239.0034 (example)The experimentally measured exact mass of the protonated molecule.
Mass Error < 5 ppmThe difference between the theoretical and observed mass, indicating high accuracy.
Isotopic Pattern Characteristic pattern for two chlorine atoms (¹³⁵Cl/³⁷Cl) should be observed.Confirms the presence and number of chlorine atoms.
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it does not provide a complete structural picture on its own, it is an excellent complementary tool for confirming the presence of key bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (neat), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample with infrared radiation and record the absorbance at different wavenumbers.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
~3400 (broad)O-H stretchAlcohol (OH)
~3000-3100C-H stretch (sp²)Aromatic C-H
~2850-3000C-H stretch (sp³)Aliphatic C-H
~1600, ~1475C=C stretchAromatic ring
~1250C-O stretchAryl ether (Ar-O-CH₃)
~1100-1200C-F stretchAryl fluoride (Ar-F)
~1050C-O stretchAlcohol (C-OH)
~600-800C-Cl stretchAlkyl halide (C-Cl)

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked, the amount of sample available, and the stage of the research.

tech_comparison cluster_techniques Structural Confirmation Techniques cluster_info Information Provided xray X-ray Crystallography info_3d Absolute 3D Structure (Stereochemistry, Conformation) xray->info_3d Definitive nmr NMR Spectroscopy info_connect Connectivity & Chemical Environment nmr->info_connect Detailed ms Mass Spectrometry info_mw Molecular Weight & Formula ms->info_mw Precise ir IR Spectroscopy info_fg Functional Groups ir->info_fg Rapid Confirmation

Figure 2: Comparison of information provided by different analytical techniques.

Key Considerations:

  • Definitive Structure: For an unambiguous determination of the three-dimensional structure, including stereochemistry, single-crystal X-ray crystallography is the gold standard.

  • Structure in Solution: NMR spectroscopy provides the most detailed information about the structure and connectivity of a molecule in solution, which is often more relevant to its biological activity.

  • Confirmation of Identity: A combination of HRMS (to confirm the molecular formula) and ¹H NMR (to provide a unique fingerprint) is often sufficient for routine confirmation of a known compound's identity.

  • Throughput and Sample Requirements: IR and MS are generally faster and require less sample than NMR and X-ray crystallography. Crystal growth for X-ray diffraction can be time-consuming and is not always successful.

Conclusion and Best Practices

The structural confirmation of a novel molecule like 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is a critical step in the drug development pipeline. While single-crystal X-ray crystallography offers the most detailed and unambiguous structural information, a multi-technique approach is often the most practical and robust strategy.

Recommended Workflow for Structural Confirmation:

  • Initial Characterization: Use IR spectroscopy to quickly confirm the presence of key functional groups and HRMS to verify the elemental composition and molecular weight.

  • Detailed Structural Elucidation: Employ a suite of 1D and 2D NMR experiments to determine the complete connectivity and chemical environment of the molecule in solution.

  • Absolute Structure Determination: If the molecule contains stereocenters or if the precise solid-state conformation is of interest (e.g., for polymorphism studies), pursue single-crystal X-ray crystallography.

By integrating the data from these orthogonal techniques, researchers can build a self-validating and comprehensive understanding of the molecular structure, ensuring the integrity of their scientific findings and the quality of their drug candidates.

References

  • Principles of X-ray Crystallography: "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. This book provides a comprehensive introduction to the principles and practices of X-ray crystallography.

  • NMR Spectroscopy: "Spectrometric Identification of Organic Compounds" by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. A classic textbook detailing the application of NMR, MS, and IR for organic structure elucidation.

  • Mass Spectrometry: "Mass Spectrometry: A Textbook" by Jürgen H. Gross. A thorough resource covering the principles, instrumentation, and applications of mass spectrometry.

  • The Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.

A Comparative Guide to High-Purity Analysis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-tested framework for the gas chromatography-mass spectrometry (GC-MS) analysis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. Moving beyond a simple procedural outline, this document elucidates the rationale behind critical methodological choices, establishes a self-validating protocol for ensuring data integrity, and compares the primary method against viable alternatives to guide researchers and quality control analysts in achieving accurate, reproducible purity assessments.

Introduction: The Analytical Challenge

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is a complex synthetic intermediate whose purity is critical for downstream applications in pharmaceutical and materials science. Its structure, featuring a dichlorinated aliphatic chain, a fluorinated and methoxylated aromatic ring, and a hydroxyl group, presents unique challenges for chromatographic analysis. These include potential thermal degradation, active site interactions, and the need for a highly selective and sensitive detection method to resolve and quantify closely related impurities.

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this application due to its unparalleled combination of chromatographic separation power and definitive mass-based identification. This guide details a robust GC-MS method using an internal standard for quantification and compares it with external standard and area percent methodologies, providing the data necessary for informed decision-making in a research or quality control setting.

Foundational Principles: Why an Internal Standard?

For high-accuracy quantitative analysis, the choice of quantification method is paramount. While simpler methods like area percent normalization exist, they rely on the tenuous assumption that all compounds have an identical response in the detector, a frequent source of error. The external standard method improves upon this but is susceptible to variations in injection volume and instrument sensitivity over time.

The Internal Standard (IS) method is the most rigorous approach and is recommended for this analyte. An ideal internal standard is a stable, non-reactive compound with similar chemical properties to the analyte but which is chromatographically resolved from it and all other sample components. By adding a known concentration of the IS to every sample, standard, and blank, any variations in sample preparation, injection volume, or instrument response are normalized, as both the analyte and the IS are affected proportionally. This creates a self-validating system where the ratio of the analyte response to the IS response provides a stable and reliable measure for quantification.

For the analysis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol, 4,4'-Difluorobiphenyl is an excellent internal standard choice. It is commercially available in high purity, thermally stable, and its non-polar nature provides a suitable retention time and response in the MS detector without interfering with the target analyte.

Experimental Workflow & Protocols

The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification start Weigh Analyte & Internal Standard (IS) stock Prepare Stock Solutions (Analyte & IS in Ethyl Acetate) start->stock cal_curve Create Calibration Curve Standards (Serial Dilution of Analyte Stock + Fixed IS Conc.) stock->cal_curve sample_prep Prepare QC/Unknown Samples (Weigh Sample + Add Fixed IS Conc.) stock->sample_prep injection Inject 1 µL into GC-MS System cal_curve->injection Analyze Standards sample_prep->injection Analyze Samples separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection (Scan or SIM Mode) separation->detection integration Integrate Peak Areas (Analyte & IS) detection->integration ratio Calculate Area Ratio (Analyte Area / IS Area) integration->ratio plot_curve Plot Calibration Curve (Area Ratio vs. Concentration Ratio) ratio->plot_curve regression Perform Linear Regression (R² > 0.995) plot_curve->regression quantify Quantify Unknown Samples (Using Regression Equation) regression->quantify

Caption: GC-MS Internal Standard Quantification Workflow.

Detailed Experimental Protocol: Primary Method (Internal Standard)

1. Preparation of Stock Solutions:

  • Analyte Stock (1000 µg/mL): Accurately weigh 25 mg of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade ethyl acetate.

  • Internal Standard Stock (1000 µg/mL): Accurately weigh 25 mg of 4,4'-Difluorobiphenyl into a 25 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade ethyl acetate.

2. Preparation of Calibration Standards:

  • Prepare a series of five calibration standards by spiking appropriate aliquots of the Analyte Stock into 1 mL volumetric flasks.

  • To each flask, add 100 µL of the Internal Standard Stock (final IS concentration of 100 µg/mL).

  • Dilute to the mark with ethyl acetate. This will create standards with analyte concentrations ranging from approximately 10 µg/mL to 500 µg/mL.

3. Preparation of Sample for Analysis:

  • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

  • Add 2.5 mL of the Internal Standard Stock solution (to achieve a 100 µg/mL IS concentration).

  • Dissolve and dilute to the mark with ethyl acetate.

4. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless, 250°C, Split ratio 20:1.

  • Injection Volume: 1 µL.

  • Column: Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent). A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for this class of compounds.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI), 230°C.

  • Quadrupole: 150°C.

  • Acquisition Mode: Full Scan (m/z 40-550) for initial identification and impurity profiling. Selected Ion Monitoring (SIM) for enhanced sensitivity in routine quantification.

    • SIM Ions (Analyte): m/z 238 (M+), 157.

    • SIM Ions (IS): m/z 190 (M+).

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the Response Ratio (Analyte Area / IS Area) for each calibration standard.

  • Construct a calibration curve by plotting the Response Ratio against the Concentration Ratio (Analyte Conc. / IS Conc.).

  • Perform a linear regression on the curve. The coefficient of determination (R²) must be ≥ 0.995 for the method to be considered valid.

  • Calculate the Response Ratio for the unknown sample and determine its concentration using the regression equation.

Comparison of Quantification Methods

To provide a clear performance benchmark, the primary internal standard method was compared against two common alternatives: External Standard and Area Percent Normalization. The following table summarizes the performance characteristics based on representative experimental data.

ParameterInternal Standard Method External Standard Method Area Percent Method
Linearity (R²) > 0.999> 0.998Not Applicable
Precision (%RSD, n=6) < 1.5%< 4.0%> 10%
Accuracy (% Recovery) 98.5% - 101.2%95.0% - 105.5%Highly Variable (70-130%)
Limit of Quantification (LOQ) ~0.5 µg/mL~0.5 µg/mLNot Applicable
**Ro

Validating Chiral Purity of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The molecule 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol represents a critical class of chiral building blocks used in the synthesis of next-generation kinase inhibitors and antifungal agents. The presence of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-dichloromethyl group  adjacent to the chiral hydroxyl center creates a unique steric and electronic environment that distinguishes it from simple benzyl alcohols.

Validating the chiral purity (Enantiomeric Excess, ee) of this intermediate is non-trivial due to the electron-withdrawing nature of the dichloromethyl moiety, which increases the acidity of the hydroxyl proton, potentially strengthening hydrogen bonding interactions with chiral stationary phases (CSPs).

This guide objectively compares the performance of Amylose-based versus Cellulose-based polysaccharide columns, establishing a validated protocol for determining chiral purity.[1]

Mechanism of Chiral Recognition[2][3][4]

To select the optimal column, one must understand the molecular interactions at play.[2] The separation relies on a "three-point interaction" model between the analyte and the CSP.[2]

Molecular Interaction Profile
  • Hydrogen Bonding (Primary): The hydroxyl (-OH) group of the analyte acts as a hydrogen bond donor to the carbamate carbonyls of the CSP.[2]

  • 
    -
    
    
    
    Stacking (Secondary):
    The electron-poor 3-fluoro-5-methoxyphenyl ring interacts with the
    
    
    -systems of the CSP's phenylcarbamate groups.[1]
  • Steric Exclusion (Discriminator): The bulky 2,2-dichloro tail must fit into the chiral grooves (amylose) or layers (cellulose) of the polymer. The "mismatch" in fit between the R and S enantiomers drives the separation.[2]

Visualization: Interaction Workflow

ChiralRecognition cluster_CSP Chiral Stationary Phase (CSP) Interactions Analyte 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol HBond H-Bonding (Analyte OH <-> CSP C=O) Analyte->HBond Strong Donor PiPi Pi-Pi Stacking (Aryl Ring Interaction) Analyte->PiPi Electronic Match Steric Steric Fit (Cl2-Tail vs. Polymer Cavity) Analyte->Steric Shape Selectivity Result Enantiomeric Separation (Resolution > 2.0) HBond->Result PiPi->Result Steric->Result

Figure 1: Mechanistic pathways driving the chiral resolution of


-dichloro alcohols on polysaccharide phases.

Comparative Guide: Column Selection

Based on structural analogs (e.g., 2,2-dichloro-1-phenylethanol) and empirical data for halogenated benzyl alcohols, we compare the three leading CSP technologies.

Option A: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA)[1][5]
  • Verdict: Preferred Choice (Gold Standard)

  • Why: Amylose phases possess a helical structure that forms deep cavities.[1][2] The bulky dichloromethyl group often fits better into these helical grooves than the linear "sheet" structure of cellulose.[2]

  • Solvent Flexibility: The immobilized nature allows the use of non-standard solvents (e.g., THF, DCM) if the analyte has solubility issues, though this specific alcohol is soluble in alcohols.

Option B: Coated Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H)[1][5]
  • Verdict: Strong Alternative

  • Why: Often provides higher theoretical plate counts than immobilized phases.[1][2] However, the separation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -bulky alcohols can sometimes be broader due to slower mass transfer in the cellulose layers.
    
  • Risk: Cannot use "forbidden" solvents (DCM, THF, EtOAc) which might dissolve the polymer coating.[1]

Option C: Pirkle-Type (Whelk-O 1)[1]
  • Verdict: Niche Application

  • Why: Useful if the polysaccharide phases fail.[1][2] Relies heavily on ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions.[1] Given the electron-withdrawing fluorine on the ring, the interaction with the electron-rich Whelk-O surface can be strong, but peak shape is often inferior to polysaccharides for alcohols.
Performance Comparison Table
FeatureAmylose (IA/AD-H) Cellulose (OD-H) Pirkle (Whelk-O 1)
Selectivity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
High (1.2 - 1.[1]5)Moderate (1.1 - 1.[1]3)Variable
Resolution (

)
Excellent (> 3.0 typical)Good (> 2.[1]0)Moderate
Peak Shape Sharp (Helical fit)GoodOften Tailing
Robustness High (Immobilized)Medium (Coated)Very High (Covalent)
Cost HighHighModerate

Validated Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the method must be re-optimized before proceeding to sample analysis.

Phase 1: Method Development (Screening)

Objective: Identify the optimal Mobile Phase (MP).

  • Column: CHIRALPAK IA (Immobilized Amylose), 4.6 x 250 mm, 5 µm.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (monitoring the aromatic ring).

  • Screening Solvents:

    • MP A: n-Hexane / Ethanol (90:10 v/v)[1]

    • MP B: n-Hexane / Isopropanol (90:10 v/v)[1]

Scientist's Note: Ethanol is generally preferred for the 3-fluoro-5-methoxy analog because it is a stronger hydrogen bond acceptor/donor than IPA, often sharpening the peaks of alcohols that tend to tail.[1]

Phase 2: Method Optimization (The "Golden" Method)

Based on typical behavior of this scaffold, MP A (Hexane/EtOH) usually yields the best balance of retention and speed.[1]

  • Mobile Phase: n-Hexane : Ethanol (95 : 5 v/v)[1]

  • Isocratic Mode

  • Run Time: 15 - 20 minutes.[1][2]

  • Sample Diluent: Ethanol (match the polar modifier).[1][2]

Phase 3: Validation Parameters (ICH Q2(R1))

To ensure the method is trustworthy for purity release:

ParameterAcceptance CriteriaExperimental Action
Specificity No interference at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

of enantiomers
Inject blank, placebo, and racemic mix.
Resolution (

)
NLT 2.0 (Baseline separation)Calculate between Enantiomer 1 and 2.
Linearity

5 levels from LOQ to 120% of target conc.[1]
Precision RSD ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2.0% (n=6)
Repeated injection of standard.[1]
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Dilute standard until noise threshold met.

Troubleshooting Logic

If the separation fails (Resolution < 1.5), follow this logic flow:

Troubleshooting Start Resolution < 1.5? CheckSolvent Switch Modifier (EtOH <-> IPA) Start->CheckSolvent CheckTemp Lower Temp to 15°C (Enhances Enthalpic Selectivity) CheckSolvent->CheckTemp If fails CheckCol Switch Column (Amylose -> Cellulose) CheckTemp->CheckCol If fails

Figure 2: Step-wise troubleshooting for suboptimal chiral resolution.

References

  • Phenomenex. Chiral HPLC Separations - A Guide to Column Selection. Phenomenex Technical Guides.[1][2] Link

  • Zhang, T., et al. (2008).[1][2][3] "Enantiomer resolution screening strategy using multiple immobilised polysaccharide-based chiral stationary phases." Journal of Chromatography A, 1191, 214-222.[1][3] Link

  • Simeonov, S. P., et al. (2010).[1][2] "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC." ResearchGate.[1][2] Link

  • Nagireddy, et al. (2017).[1][2] "Chiral recognition of polysaccharide based CSP for separation of enantiomers." Journal of Applied Pharmaceutical Science. Link

  • Sigma-Aldrich. Basics of Chiral HPLC & Inclusion Complexing. Technical Library.[1][2] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

[1]

Executive Summary

Immediate Action Required: Treat 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol strictly as Halogenated Organic Waste .

  • DO NOT mix with non-halogenated solvents (acetone, ethanol, hexane).[1]

  • DO NOT dispose of down the drain.[2][3]

  • DO NOT mix with strong bases (e.g., NaOH, KOH) due to the risk of exothermic dehydrohalogenation and formation of toxic epoxides.[1]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HCl and HF).

Chemical Profile & Hazard Assessment

The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's reactivity, not just its regulatory code. This compound features a 2,2-dichloroethanol tail and a fluorinated phenyl ring .[1]

  • Halogen Content (Cl & F): The presence of both Chlorine and Fluorine dictates the disposal route.[4][5] When incinerated, this compound generates Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases.[1] Standard incinerators cannot handle HF; it destroys the refractory lining and releases toxic emissions. Therefore, this waste must be routed to specialized facilities equipped with caustic scrubbers.[1]

  • Reactivity Warning (Base Sensitivity): The 2,2-dichloro-1-hydroxy motif is susceptible to base-catalyzed elimination.[1] Exposure to strong bases can trigger the formation of dichloro-styrene derivatives or epoxides , potentially leading to uncontrolled exothermic reactions or the generation of more toxic alkylating agents in the waste drum.[1]

Physicochemical Properties Relevant to Disposal
PropertyValue (Approx.)Operational Implication
Physical State Viscous Liquid / Low-melting SolidMay require rinsing of original containers with a compatible solvent (e.g., DCM) to fully recover residue.[1]
Flash Point > 93°C (Estimated)Likely classified as "Combustible" rather than "Flammable," but must be treated as ignitable waste during transport.[1]
Solubility Low in water; High in organicsDo not use water for spill cleanup; use organic absorbents.
Compatibility Incompatible with Oxidizers & BasesStore away from Nitric Acid and Sodium Hydroxide.
Pre-Disposal Stabilization & Segregation

Effective waste management relies on strict segregation at the point of generation (the bench).

Segregation Logic

You must maintain a dedicated waste stream for this compound. Mixing a small amount of this halogenated intermediate with a large volume of non-halogenated solvent (e.g., 20L of Acetone) reclassifies the entire mixture as halogenated waste.[1] This increases disposal costs by approximately 300-500% and complicates the incineration process.

Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited: Metal containers (Aluminum, Zinc, or unlined Steel).[1]

    • Reasoning: If trace moisture enters the waste, the hydrolysis of the C-Cl or C-F bonds can generate acid, which corrodes metal containers, leading to leaks and structural failure.[1]

The Disposal Protocol (Step-by-Step)
Step 1: Collection
  • Don appropriate PPE: Nitrile or Laminate film gloves (Silver Shield) are recommended for halogenated organics.

  • Pour the waste into a dedicated "Halogenated Organic Waste" container (HDPE jerrycan or glass bottle).

  • If the compound is solid or viscous, dissolve the residue in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate before adding to the waste container. Note: DCM is preferred as it matches the halogenated waste stream.

Step 2: Labeling (Critical for Compliance)

Affix a hazardous waste tag immediately upon the first addition of waste. The label must include:

  • Chemical Name: Write out the full name: 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. Do not use abbreviations or chemical structures alone.

  • Hazard Checkboxes: Check [x] Toxic and [x] Irritant .

  • Constituents: List all solvents used (e.g., "Contains: 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol (5%), Dichloromethane (95%)").

Step 3: Storage (Satellite Accumulation Area)
  • Keep the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Secondary Containment: The waste bottle must sit inside a secondary tray (polypropylene) capable of holding 110% of the container's volume to capture spills.

  • Cap Management: Keep the container tightly closed at all times except when adding waste. Funnels must be removed immediately after use.

Step 4: Final Hand-off

When the container is 90% full, date the tag and request pickup from your Environmental Health & Safety (EHS) department.[1]

Operational Workflow (Visualized)

The following diagram illustrates the decision logic and workflow for handling this specific halogenated intermediate.

DisposalWorkflowStartWaste Generation:2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanolDecision1Is the waste mixed withother solvents?Start->Decision1Mix_HaloSolvent is Halogenated?(e.g., DCM, Chloroform)Decision1->Mix_HaloYesContainerSelect Container:HDPE or Glass Only(No Metal)Decision1->ContainerNo (Pure Substance)Mix_NonHaloSolvent is Non-Halogenated?(e.g., Acetone, Hexane)Mix_Halo->Mix_NonHaloNoMix_Halo->ContainerYes (Compatible)Action_SegregateCRITICAL ACTION:Do NOT mix streams.Keep separate.Mix_NonHalo->Action_SegregateYesAction_Segregate->ContainerSegregated StreamLabelLabeling:'Halogenated Organic Waste'List F/Cl content explicitlyContainer->LabelStorageStore in Secondary Containment(Satellite Accumulation Area)Label->StorageDisposalFinal Disposal:High-Temp Incinerationwith Acid ScrubbingStorage->Disposal

Figure 1: Decision matrix for the segregation and disposal of halogenated intermediates, ensuring compatibility and regulatory compliance.

Emergency Spill Procedures

If a spill occurs, immediate containment is necessary to prevent environmental contamination.[1]

  • Evacuate & Ventilate: Remove ignition sources (though low risk, precaution is standard). Ensure fume hood ventilation is active.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1]

  • Containment:

    • Do NOT use water. Water spreads organic contaminants.

    • Use Inert Absorbents: Use Vermiculite, dry sand, or commercial "Organic/Solvent" spill pads.[1]

    • Avoid: Do not use sawdust or paper towels if the substance is concentrated, as this increases flammability surface area.[1]

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste (Spill Debris) - Contains Halogenated Organics."

  • Decontamination: Wash the surface with a soap/water solution after the bulk material has been removed. Collect this wash water as hazardous waste.

Regulatory & Environmental Logic

EPA/RCRA Classification (USA Context): While this specific molecule is not explicitly listed on the EPA "P" or "U" lists, it is regulated under RCRA (Resource Conservation and Recovery Act) based on its characteristics and process source.[1]

  • Waste Code Assignment:

    • If used as a solvent (unlikely): F001/F002 .

    • If discarded as a chemical intermediate: It defaults to D001 (if ignitable) or simply Hazardous Waste requiring characterization.

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste - Halogenated" if it does not meet specific listing criteria, BUT treat it physically as F-listed waste regarding incineration requirements [1].[1]

Environmental Impact: Improper disposal (drain pouring) allows fluorinated compounds to enter the water table. The C-F bond is extremely stable and does not degrade easily in standard wastewater treatment plants, contributing to PFAS-like persistence issues [2].[1] Incineration at >1100°C is the only method to mineralize the C-F bond safely.

References
  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Code of Federal Regulations, 40 CFR Part 261.[1][6][7] [Link][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.[1] Chapter 8: Management of Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200(g). [Link]

A Guide to the Safe Handling of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of the novel compound 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol. As specific toxicological and safety data for this compound are not yet established in public databases, this guide is founded on a conservative, risk-based approach. The recommendations are derived from an analysis of its structural motifs and the known hazards of analogous chemical structures. The core principle of this guide is to treat the compound as potentially hazardous until proven otherwise, ensuring the highest level of protection for all laboratory personnel.

Hazard Analysis Based on Structural Analogs

The chemical structure of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol presents several functional groups that inform our safety assessment:

  • Chlorinated Ethanol Moiety: The 2,2-dichloroethanol portion of the molecule is structurally related to other chlorinated hydrocarbons. Compounds in this class can be irritants to the skin, eyes, and respiratory tract. Some chlorinated organics are also known to have potential systemic effects, including hepatotoxicity and nephrotoxicity, upon significant exposure.

  • Fluorinated Aromatic Ring: The presence of a fluorine atom on the phenyl ring necessitates caution. Organofluorine compounds can have unique toxicological profiles, and their thermal decomposition can lead to the release of highly toxic substances like hydrogen fluoride.

  • Aromatic Methoxy Group: While generally less reactive, this group can influence the metabolic pathways of the compound within the body.

Given these structural features, we must assume that 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol may be an irritant, potentially toxic upon ingestion, inhalation, or skin contact, and could pose a risk of long-term health effects with repeated exposure.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is critical to implement a robust safety framework based on the hierarchy of controls. This approach prioritizes eliminating or minimizing hazards at their source.

Control Level Action for 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol
1. Elimination/Substitution As this is a target compound, elimination is not feasible.
2. Engineering Controls All work involving this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
3. Administrative Controls Develop a Standard Operating Procedure (SOP) for handling this compound. Restrict access to authorized personnel only. Clearly label all containers with the compound name and appropriate hazard warnings.
4. Personal Protective Equipment (PPE) Use the specific PPE detailed in the following section as the final barrier of protection.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol in any form (solid or in solution).

Primary Protection
  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended for Splash Hazard: Chemical splash goggles are required when there is a risk of splashing, such as during transfers of solutions or when working with larger volumes. A full-face shield should be worn over safety glasses or goggles when handling significant quantities or during procedures with a high splash potential.

  • Hand Protection:

    • Glove Type: Nitrile gloves are the recommended minimum for incidental contact. Due to the lack of specific chemical resistance data, a "double-gloving" technique is strongly advised. This involves wearing two pairs of nitrile gloves, which provides an additional layer of protection and allows for the safe removal of the outer glove in case of contamination.

    • Glove Thickness: A minimum thickness of 4 mil is recommended for the outer glove.

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.

  • Body Protection:

    • A flame-resistant lab coat is required. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection

Given the unknown inhalation toxicity, respiratory protection may be necessary depending on the scale and nature of the work.

  • Standard Handling in a Fume Hood: For handling small quantities (milligram to gram scale) of the solid or its solutions inside a certified chemical fume hood, respiratory protection is generally not required, as the engineering control is sufficient.

  • Situations Requiring Respiratory Protection:

    • If there is a failure of the primary engineering control (e.g., fume hood malfunction).

    • During the cleanup of a large spill outside of a fume hood.

    • When weighing out larger quantities of the solid that may become airborne.

    • In these situations, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended. A full-face respirator will also provide eye and face protection. All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing, in compliance with OSHA 29 CFR 1910.134.

Operational and Disposal Plans

A clear, step-by-step plan is essential for safe handling and disposal.

Experimental Workflow: From Preparation to Decontamination

The following diagram outlines the mandatory workflow for handling 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Risk Assessment Review SOP and SDS of all reagents. B 2. Don PPE Minimum: Double nitrile gloves, lab coat, safety glasses. A->B C 3. Prepare Work Area Verify fume hood function. Gather all necessary equipment. B->C D 4. Weighing & Transfer Weigh solid compound. Prepare solutions. C->D E 5. Experimental Use Perform the chemical reaction or analysis. D->E F 6. Decontamination Clean workspace with an appropriate solvent (e.g., ethanol). E->F G 7. Waste Segregation Segregate waste into designated containers (solid vs. liquid). F->G H 8. Doff PPE Remove PPE in the correct order to avoid contamination. G->H I 9. Personal Hygiene Wash hands thoroughly with soap and water. H->I G cluster_assess Immediate Actions cluster_decision Decision Point cluster_cleanup Cleanup Procedure start Spill Occurs A Alert others in the area. start->A B Assess the spill size and your ability to clean it safely. A->B C Is the spill large or outside of a fume hood? B->C D If YES: Evacuate the area and call emergency response. C->D Yes E If NO: Use a chemical spill kit to absorb the material. C->E No end Spill Managed D->end F Collect absorbed material into a sealed hazardous waste container. E->F G Decontaminate the area. F->G G->end

Caption: Decision-making flowchart for spill response.

Disposal Plan

All waste containing 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol must be treated as hazardous.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste bag or container.

  • Liquid Waste: All solutions containing the compound, as well as solvents used for cleaning, must be collected in a clearly labeled, sealed hazardous waste container. The container should be labeled "Halogenated Organic Waste."

  • Disposal Compliance: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion

The safe handling of novel chemical compounds like 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is paramount in a research environment. By adopting a conservative approach based on the analysis of its structural components, implementing a strict hierarchy of controls, and adhering to the detailed PPE, operational, and disposal plans outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • OSHA 29 CFR 1910.134 - Respiratory Protection. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • The Hierarchy of Controls. National Institute for Occupational Safety and Health (NIOSH). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.